Product packaging for Camptothecin(Cat. No.:)

Camptothecin

Cat. No.: B1532996
M. Wt: 348.36
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Early Investigations of Camptothecin (B557342)

The journey of this compound began as part of a large-scale, systematic screening of natural products for potential anticancer drugs initiated by the National Cancer Institute (NCI). acs.org In 1966, researchers Dr. Monroe E. Wall and Dr. Mansukh C. Wani, at the Research Triangle Institute, isolated the compound from the bark and stem of the Camptotheca acuminata tree, a native of China where it was used in traditional medicine. acs.orgwikipedia.orginventionandtech.comnih.gov The isolation was the result of a bioactivity-directed fractionation of the plant's extracts, which had demonstrated potent activity against cancer cells. acs.orginventionandtech.com

Initial preclinical studies revealed that this compound possessed significant antitumor activity across a broad spectrum of tumors. nih.govwikipedia.org However, the compound's poor water solubility presented a major hurdle for its clinical development. acs.orgresearchgate.net To address this, early clinical trials in the 1970s utilized a water-soluble sodium salt of this compound, which is formed by the hydrolysis of its lactone ring. acs.orgphcogrev.com These trials were ultimately discontinued (B1498344) due to unpredictable and severe toxicity, coupled with a lack of efficacy. acs.org It was later understood that the opened-ring carboxylate form is largely inactive, and the closed lactone ring is essential for its cytotoxic effects. nih.govnih.gov This setback led to a temporary decline in interest in this compound as a therapeutic agent. acs.org

YearMilestoneSignificance
1950sNCI initiates screening of plant extracts for anticancer activity. acs.orgSet the stage for the systematic discovery of natural product-based anticancer agents.
1966Monroe E. Wall and Mansukh C. Wani isolate and report the structure of this compound. acs.orgwikipedia.orginventionandtech.comThe discovery of a novel chemical entity with potent antitumor properties.
Early 1970sInitial clinical trials with the sodium salt of this compound are conducted. acs.orgrti.orgTrials were halted due to low efficacy and high toxicity, revealing challenges in formulation and the importance of the lactone ring. phcogrev.comacs.org
1985The unique mechanism of action—inhibition of topoisomerase I—is discovered. nih.govRevitalized interest in this compound, explaining its biological activity and providing a basis for rational drug design.

Academic Significance of this compound as a Research Scaffold

Interest in this compound was profoundly reignited in 1985 with the discovery of its unique mechanism of action. nih.gov Research revealed that this compound specifically targets DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. nih.govdrugbank.comnih.gov this compound does not inhibit the enzyme directly but rather acts as an interfacial inhibitor, stabilizing the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. nih.govdrugbank.compnas.org This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. wikipedia.orgdrugbank.com The collision of the DNA replication fork with this stabilized complex leads to the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering apoptosis, or programmed cell death. wikipedia.orgnih.gov

This novel mechanism established topoisomerase I as a valuable therapeutic target and positioned this compound as a vital lead compound in medicinal chemistry. core.ac.uknih.gov Extensive structure-activity relationship (SAR) studies were launched to understand the chemical features crucial for its activity and to design analogs with improved properties. nih.govnih.gov These studies confirmed the absolute requirement of the planar pentacyclic ring system and the intact E-ring lactone for activity. nih.gov Furthermore, it was determined that the (S)-configuration of the chiral center at position 20 is critical, as the (R)-isomer is inactive. wikipedia.orgnih.gov This detailed molecular understanding has made this compound an invaluable research scaffold for developing new anticancer agents. nih.gov

Structural FeatureSignificance for Biological Activity
Planar Pentacyclic Ring System (A-D rings)Essential for intercalating into the DNA-topoisomerase I complex. nih.gov
α-hydroxy Lactone E-ringCrucial for binding and stabilizing the cleavable complex; hydrolysis to the carboxylate form leads to inactivity. wikipedia.orgnih.gov
(S)-configuration at C-20The stereochemistry at this position is critical; the (S) form is active while the (R) form is inactive. wikipedia.orgnih.gov
Substitutions on A and B ringsModifications at positions 7, 9, 10, and 11 can modulate potency, solubility, and stability. wikipedia.orgnih.gov

Overview of Key Research Domains in this compound Biology and Chemistry

The challenges associated with the parent this compound molecule, primarily its poor solubility and lactone instability, have spurred extensive research across several domains. These investigations aim to harness its potent cytotoxic activity for therapeutic use.

Synthesis of Analogs: A primary focus of this compound research has been the chemical synthesis of derivatives to enhance its pharmacological profile. nih.gov Medicinal chemists have created thousands of analogs by modifying the A and B rings to improve water solubility and lactone stability. nih.govnih.gov These efforts led to the development of clinically successful drugs such as Topotecan (B1662842) and Irinotecan (B1672180), which feature modifications that improve solubility and allow for intravenous administration. wikipedia.orgnih.gov Research continues to explore novel analogs with greater potency and improved properties. nih.gov

Drug Delivery Systems: To overcome the biopharmaceutical limitations of this compound, significant research has been dedicated to developing advanced drug delivery systems. nih.govresearchgate.net These strategies aim to protect the labile lactone ring, improve solubility, and enhance tumor-specific delivery. researchgate.net Various nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, have been investigated to encapsulate this compound. nih.govbohrium.comwikipedia.org These nano-formulations are designed to increase the drug's circulation time and accumulation at the tumor site through passive or active targeting. researchgate.net

Mechanisms of Resistance: As with many anticancer agents, the development of drug resistance is a significant clinical challenge. Research into the mechanisms of this compound resistance is a critical area of investigation. nih.govnih.gov Studies have identified several ways cancer cells can become resistant, including: 1) reduced intracellular drug accumulation due to the overexpression of efflux pumps like ABCG2; 2) alterations in the topoisomerase I enzyme, such as mutations or reduced expression levels, which prevent effective drug binding; and 3) modifications in cellular pathways that respond to DNA damage, allowing cells to survive the drug-induced lesions. researchgate.netsemanticscholar.orgaacrjournals.org

Research DomainPrimary GoalExamples of Research Focus
Synthesis of AnalogsImprove solubility, stability, and efficacy while reducing toxicity. nih.govModification of A and B rings (e.g., Topotecan, Irinotecan); development of homocamptothecins. wikipedia.orgacs.org
Drug Delivery SystemsEnhance bioavailability, protect the lactone ring, and achieve tumor-targeted delivery. researchgate.netnih.govLiposomal formulations, polymeric nanoparticles, antibody-drug conjugates, micelles. researchgate.netbohrium.com
Mechanisms of ResistanceUnderstand and overcome clinical resistance to this compound-based drugs. nih.govnih.govStudy of drug efflux pumps (e.g., ABCG2), mutations and expression levels of topoisomerase I, DNA damage repair pathways. researchgate.netaacrjournals.org

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.36

Synonyms

(S)-4-Ethyl-4-hydroxy-1H-pyrano-[3/',4/':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Origin of Product

United States

Camptothecin Biosynthesis and Natural Production

Biosynthetic Pathways of Camptothecin (B557342) in Plant Systems

The biosynthesis of CPT is generally understood to occur in three main stages: the formation of pre-strictosidine intermediates, the synthesis of the central precursor strictosidine (B192452) (or a related acid), and the subsequent transformations that lead to the final this compound molecule. nih.govresearchgate.net

The assembly of this compound requires two primary building blocks derived from separate pathways: tryptamine (B22526) from the shikimate pathway and the monoterpenoid secologanin (B1681713) from the methylerythritol phosphate (B84403) (MEP) pathway. iijls.commdpi.com

Tryptamine Synthesis (Shikimate Pathway): The process begins with chorismate, a key intermediate in the shikimate pathway. iijls.com Chorismate is converted to anthranilate, which then undergoes a series of reactions to form indole-3-glycerol phosphate. iijls.com The final steps involve the conversion of indole-3-glycerol phosphate to tryptophan, which is then decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine. iijls.comoup.com

Secologanin Synthesis (MEP Pathway): The monoterpenoid component originates from the MEP pathway, which produces isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). iijls.com These five-carbon units condense to form geranyl diphosphate (GPP). iijls.com GPP is then converted to geraniol (B1671447), which undergoes hydroxylation by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase. iijls.comresearchgate.net Following a series of further enzymatic steps, the intermediate loganin (B1675030) is formed. Finally, the enzyme secologanin synthase (SLS), another critical cytochrome P450, catalyzes the oxidative cleavage of loganin to produce secologanin. researchgate.netnih.gov

PathwayStarting PrecursorKey IntermediatesFinal Precursor for Condensation
Shikimate Pathway ChorismateAnthranilate, TryptophanTryptamine
MEP Pathway Pyruvate, Glyceraldehyde-3-phosphateIPP, DMAPP, GPP, Geraniol, LoganinSecologanin

The pivotal step in MIA biosynthesis is the stereospecific condensation of tryptamine and secologanin. cjnmcpu.comresearchgate.net This reaction is catalyzed by the enzyme strictosidine synthase (STR), a Pictet-Spenglerase, to form 3-α(S)-strictosidine. nih.govcjnmcpu.com This compound is the universal precursor for thousands of MIAs. cjnmcpu.comcdnsciencepub.com

Interestingly, research on Camptotheca acuminata has revealed a significant variation in this central step. Instead of synthesizing strictosidine, this species appears to use an alternative pathway where tryptamine condenses with secologanic acid to produce multiple isomers of strictosidinic acid. nih.govmsu.edu This finding suggests that the this compound biosynthetic pathway is not universally conserved and can exhibit fundamental differences between plant species. nih.govoup.com

Plant SpeciesKey Condensation ProductPrecursors
Ophiorrhiza pumila StrictosidineTryptamine + Secologanin
Camptotheca acuminata Strictosidinic AcidTryptamine + Secologanic Acid

The steps following the formation of strictosidine are complex and not yet fully elucidated. iijls.commdpi.comnih.gov In plants like Ophiorrhiza pumila, it is proposed that strictosidine first undergoes intramolecular cyclization to yield strictosamide. iijls.comnih.gov Subsequent conversions are thought to involve intermediates such as pumiloside (B3418643) and deoxypumiloside. nih.govcdnsciencepub.com The final formation of this compound from these precursors requires a series of reactions including oxidation, recyclization of the B and C rings, further oxidation of the D ring, removal of the glucose moiety, and a final oxidation of the E ring. researchgate.netresearchgate.net The specific enzymes catalyzing most of these downstream steps remain unidentified. researchgate.net

Genetic and Enzymatic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and enzymatic levels. Several key enzyme-encoding genes have been identified and characterized, particularly from Ophiorrhiza pumila. These include genes for tryptophan decarboxylase (OpTDC), strictosidine synthase (OpSTR), and NADPH:cytochrome P450 reductase (OpCPR), which is essential for the function of P450 enzymes like G10H and SLS. oup.comoup.com

The expression of these biosynthetic genes is regulated by a network of transcription factors (TFs). Several TF families, including WRKY, MYB, and NAC, have been shown to play significant roles in modulating this compound accumulation. frontiersin.orgoup.comjst.go.jp

Positive Regulators: In O. pumila, the transcription factor OpWRKY2 has been identified as a positive regulator, directly activating the OpTDC gene to promote biosynthesis. frontiersin.org

Negative Regulators: Conversely, several TFs act as repressors. OpWRKY1 and OpWRKY6 negatively regulate CPT biosynthesis. oup.comjst.go.jp OpWRKY6 functions by directly inhibiting the expression of genes in both the shikimate pathway (OpTDC) and the iridoid pathway (OpGES, Op10HGO, and Op7DLH). oup.comresearchgate.net Similarly, the OpMYB1 transcription factor acts as a negative regulator, with its overexpression leading to reduced this compound levels and decreased expression of OpTDC. jst.go.jp More recently, the OpNAC1 transcription factor was found to suppress the expression of loganic acid O-methyltransferase (OpLAMT1), a key enzyme in the formation of loganin. nih.gov

Transcription FactorPlantMode of ActionTarget Gene(s)Effect on CPT Biosynthesis
OpWRKY1 Ophiorrhiza pumilaNegative RegulatorOpCPR oup.comInhibition
OpWRKY2 Ophiorrhiza pumilaPositive RegulatorOpTDC frontiersin.orgActivation
OpWRKY6 Ophiorrhiza pumilaNegative RegulatorOpTDC, OpGES, Op10HGO, Op7DLH oup.comresearchgate.netInhibition
OpMYB1 Ophiorrhiza pumilaNegative RegulatorOpTDC jst.go.jpInhibition
OpNAC1 Ophiorrhiza pumilaNegative RegulatorOpLAMT1 nih.govInhibition

Biotechnological Approaches for Enhanced this compound Production

The low concentration of this compound in its natural plant sources and the overharvesting of these plants have driven the development of biotechnological production methods. nih.govnih.gov Plant tissue and organ culture techniques offer a sustainable and controllable alternative for producing this valuable alkaloid. nih.govresearchgate.net

Various in vitro culture systems have been established for this compound production, including callus, cell suspension, and root cultures. researchgate.net Among these, hairy root cultures (HRCs), induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), have proven to be particularly effective. oup.commdpi.comfrontiersin.org

Hairy roots are known for their genetic and biosynthetic stability, fast growth rate, and capacity for high-level production of secondary metabolites. mdpi.com HRCs of several this compound-producing species have been successfully established.

Ophiorrhiza pumila: Hairy root cultures of O. pumila are a model system for CPT research. They have been shown to produce high levels of this compound, in some cases accumulating 125-fold more CPT than cell suspension cultures. cdnsciencepub.comoup.comnih.gov

Camptotheca acuminata: HRCs of C. acuminata induced with the ATCC 15834 strain of R. rhizogenes produced 1.0 mg/g dry weight of this compound. mdpi.com

Ophiorrhiza alata: Hairy roots of this species accumulated 785 mg/g dry weight of this compound, which was double the amount found in the roots of the parent plant. mdpi.com

These organ culture strategies provide a promising platform for the large-scale production of this compound and can be further optimized through metabolic engineering, such as the overexpression of rate-limiting enzymes like G10H and STR. mdpi.comscienceopen.com

Metabolic Engineering Interventions

Metabolic engineering presents a promising avenue to enhance the production of this compound (CPT), a potent anticancer alkaloid. researchgate.net By manipulating the genetic and regulatory processes within plants and their cell cultures, researchers can increase the yield of this valuable compound, thereby addressing the limitations of supply from natural plant sources. researchgate.netpib.gov.in

Key strategies in the metabolic engineering of CPT-producing plants, such as Camptotheca acuminata and Nothapodytes nimmoniana, involve the overexpression of genes encoding crucial enzymes in the CPT biosynthetic pathway. researchgate.net This approach aims to boost the metabolic flow towards the synthesis of CPT. researchgate.net For instance, the overexpression of genes like geraniol 10-hydroxylase (G10H) and secologanin synthase (SLS) has been a focus of research. researchgate.net

In a notable study, individual overexpression of OpG10H (G line) or OpSLS (S line) in Ophiorrhiza pumila hairy roots led to a significant increase in CPT production, reaching up to 2.40 mg/g and 3.28 mg/g, respectively. researchgate.net Furthermore, the co-introduction of both OpG10H and OpSLS (SG line) resulted in an even higher concentration of CPT, achieving 3.5 mg/g, which demonstrates a cooperative effect between the two genes. researchgate.net Another study involving the overexpression of strictosidine synthase in N. nimmoniana cell lines resulted in a five-fold increase in CPT production, with yields up to 5 µg/g. nih.govnih.gov

Another effective strategy is the downregulation or knockout of competing metabolic pathways. researchgate.net By inhibiting pathways that divert precursors away from CPT synthesis, the metabolic flux can be channeled more efficiently towards the target compound. For example, knocking out reactions involved in the formation of folates and serine has been identified as a potential target to enhance CPT production. nih.govfrontiersin.org

Genome-scale metabolic models have become invaluable tools in identifying potential gene targets for metabolic engineering. nih.govfrontiersin.org These models allow for the simulation of metabolic behaviors and can predict which enzymes, when overexpressed or knocked out, would lead to the maximum production of CPT. nih.govfrontiersin.org This data-driven approach saves considerable time and resources compared to traditional trial-and-error methods. nih.govfrontiersin.org

The application of these metabolic engineering strategies has shown significant potential for increasing CPT yields in plant systems. For example, transgenic C. acuminata cells have demonstrated up to a threefold increase in CPT yield. researchgate.net Similarly, engineered Ophiorrhiza pumila hairy root cultures have seen a 56% increase in CPT production through the introduction of critical biosynthetic genes. researchgate.net These advancements highlight the promise of using plant-based systems for the sustainable and enhanced production of this vital anticancer drug. researchgate.net

Table 1: Examples of Metabolic Engineering Interventions for this compound Production

Plant SystemGenetic ModificationCPT Yield IncreaseReference
Nothapodytes nimmoniana cell lineOverexpression of strictosidine synthase5-fold nih.govnih.gov
Ophiorrhiza pumila hairy rootsOverexpression of OpG10HUp to 2.40 mg/g researchgate.net
Ophiorrhiza pumila hairy rootsOverexpression of OpSLSUp to 3.28 mg/g researchgate.net
Ophiorrhiza pumila hairy rootsCo-overexpression of OpG10H and OpSLSUp to 3.5 mg/g researchgate.net
Camptotheca acuminata cellsExpression of CPT biosynthetic pathway genesUp to 3-fold researchgate.net
Ophiorrhiza pumila hairy rootsIntroduction of strictosidine synthase and geraniol 10-hydroxylase56% researchgate.net

Molecular Mechanism of Action of Camptothecin

Primary Molecular Target: DNA Topoisomerase I

The sole molecular target of Camptothecin (B557342) is the human nuclear enzyme DNA topoisomerase I (Top1). drugbank.comnih.govgibsononcology.com Top1 plays an essential role in cellular processes such as DNA replication and transcription by relieving the torsional stress that accumulates in the DNA double helix. texilajournal.comspandidos-publications.comnih.gov

Topoisomerase I Catalytic Cycle and DNA Religation Inhibition

DNA topoisomerase I enzymes relax supercoiled DNA by introducing transient single-strand breaks. spandidos-publications.comwikipedia.orgresearchgate.net The catalytic cycle involves the enzyme cleaving one strand of the DNA, allowing the uncut strand to pass through the break or the DNA to rotate around the intact strand. wikipedia.orgresearchgate.net This process is characterized by the formation of a covalent intermediate where the enzyme is linked to the 3'-end of the broken DNA strand via a phosphotyrosine bond. wikipedia.orgnih.gov Following the relaxation of torsional strain, the enzyme re-ligates the cleaved strand, restoring the integrity of the DNA backbone. researchgate.netpnas.org

This compound exerts its inhibitory effect by targeting the DNA religation step of this cycle. nih.govpnas.orgpnas.org It does not bind to the free enzyme or to DNA alone, but rather to the transient Top1-DNA covalent complex. nih.govnih.gov This binding stabilizes the complex, creating a ternary structure known as the cleavable complex. nih.govnih.govwikipedia.org By stabilizing this intermediate, this compound effectively prevents the re-ligation of the single-strand break. texilajournal.compnas.orgwikipedia.org

Formation and Stabilization of the this compound-Topoisomerase I-DNA Cleavable Complex

The formation of the ternary this compound-Topoisomerase I-DNA cleavable complex is the central event in the drug's mechanism of action. spandidos-publications.comnih.gov this compound intercalates into the DNA at the site of the Top1-induced nick, between the -1 and +1 base pairs. pnas.orgcapes.gov.br This intercalation is facilitated by the planar structure of the this compound molecule. wikipedia.org

The stability of this ternary complex is crucial for the cytotoxic effects of this compound. nih.gov The persistence of these stabilized cleavable complexes increases the probability of collisions with cellular machinery, leading to more severe DNA damage. nih.gov The stability of the complex is influenced by the specific chemical structure of the this compound analog, with some derivatives forming more stable complexes than others. nih.gov This stability is a key determinant of the drug's antitumor activity. nih.gov

Structural Basis of this compound-Topoisomerase I-DNA Interactions

X-ray crystallography studies of the ternary complex have provided detailed insights into the molecular interactions that stabilize it. pnas.orgcapes.gov.br this compound binds within the DNA cleavage site, with its E-ring oriented towards the minor groove and the A-ring towards the major groove. capes.gov.br

The drug is held in place by a network of hydrogen bonds and hydrophobic interactions involving both the enzyme and the DNA. capes.gov.brfrontiersin.org Key amino acid residues in Topoisomerase I, such as Arg364, Asn352, and Glu356, play a critical role in binding this compound and its analogs. rcsb.org Specifically, Arg364 is a crucial residue, and mutations in this amino acid can confer resistance to a variety of Top1 inhibitors. rcsb.org The interactions between the drug, the enzyme, and the DNA effectively lock the complex in a state that prevents the 5'-hydroxyl end of the cleaved DNA strand from attacking the phosphotyrosine bond, thereby inhibiting religation. pnas.org

Cellular Responses to this compound-Induced DNA Damage

The stabilization of the cleavable complex by this compound leads to the accumulation of single-strand breaks in the DNA. jst.go.jpnih.gov While these single-strand breaks themselves are not immediately lethal, their interaction with ongoing cellular processes, particularly DNA replication, triggers a cascade of events that result in cytotoxic DNA lesions. nih.govjst.go.jp

Replication Fork Collision and Stalling

The primary mechanism of this compound-induced cell death is S-phase-specific and relies on the collision of advancing DNA replication forks with the stabilized Top1-DNA cleavable complexes. nih.govaacrjournals.orgresearchgate.net When a replication fork encounters this roadblock, it leads to the irreversible arrest of the replication machinery. aacrjournals.orgresearchgate.net This collision converts the transient single-strand break into a more severe and permanent lesion. spandidos-publications.comnih.gov

The cytotoxicity of this compound is directly linked to ongoing DNA synthesis. oup.com Inhibition of DNA replication, for instance by using agents like aphidicolin, can prevent the formation of these cytotoxic lesions and abrogate the cell-killing effects of this compound. researchgate.netoup.com This highlights the critical role of replication fork collision in the drug's mechanism of action.

Induction of DNA Double-Strand Breaks

The collision between a replication fork and a this compound-stabilized cleavable complex results in the generation of DNA double-strand breaks (DSBs). aacrjournals.orgoup.comrupress.org These DSBs are considered the ultimate lethal lesions responsible for the cytotoxicity of this compound. oup.comoup.com The formation of these breaks is a dose-dependent process and they can be long-lived within the cell. oup.comoup.com

Activation of DNA Damage Response Pathways

The cytotoxicity of this compound (CPT) is intrinsically linked to its ability to induce DNA damage, which subsequently triggers a complex network of cellular surveillance and repair mechanisms known as the DNA Damage Response (DDR). ontosight.ai The primary lesion induced by CPT is the stabilization of the Topoisomerase I (Top1)-DNA cleavage complex. iiarjournals.org When a replication fork collides with this stabilized complex, the transient single-strand break is converted into a more lethal DNA double-strand break (DSB). nih.govoncotarget.com These DSBs are potent activators of the DDR. nih.gov

The cellular response to CPT-induced DNA damage involves the activation of key checkpoint kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). ontosight.airesearchgate.net Depending on the cellular context, either the ATM-Chk2 or the ATR-Chk1 pathway can be activated to mediate the cellular response. iiarjournals.orgresearchgate.net For instance, in ovarian carcinoma A2780 cells, CPT treatment leads to the activation of the ATM-Chk2 pathway, while in squamous carcinoma KB cells, the ATR-Chk1 pathway is predominantly activated. researchgate.net These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53, to orchestrate cell cycle arrest and, if the damage is irreparable, apoptosis. ontosight.airesearchgate.net The activation of p53 is a rapid response to CPT and is crucial for maintaining genetic stability by halting cell proliferation. researchgate.net

In addition to checkpoint activation, CPT-induced DNA damage also mobilizes DNA repair pathways. nih.gov The cell employs mechanisms like homologous recombination (HR) and non-homologous end joining (NHEJ) to repair the DSBs generated by CPT. nih.gov The activation of the HR pathway is evidenced by the relocalization of the RAD51 protein to the nucleus following CPT treatment. nih.gov Efficient repair of CPT-induced damage is critical for cell survival, and the expression levels of factors involved in these repair pathways can influence cellular sensitivity to the compound. nih.gov

Protein/PathwayRole in this compound-Induced DNA Damage ResponseKey Findings
ATM-Chk2Signal transduction pathway activated by DNA double-strand breaks.Activated in response to CPT in certain cell lines (e.g., ovarian carcinoma), leading to apoptosis. researchgate.net
ATR-Chk1Signal transduction pathway activated by stalled replication forks and single-strand breaks.Activated in other cell lines (e.g., squamous carcinoma), leading to a persistent G2/M arrest. iiarjournals.orgresearchgate.net
p53Tumor suppressor protein and key transcription factor in the DDR.Accumulates and is activated in response to CPT, inducing cell cycle arrest and apoptosis. ontosight.airesearchgate.net Its accumulation can be dose-dependent. researchgate.net
Homologous Recombination (HR)A major pathway for repairing DNA double-strand breaks.Activated by CPT-induced DNA damage, indicated by the nuclear relocalization of RAD51. nih.gov
Non-Homologous End Joining (NHEJ)A pathway for repairing DNA double-strand breaks.Activated in response to CPT-induced lesions. nih.gov The Ku70/Ku80 heterodimer, a key NHEJ component, recognizes the DSBs. oncotarget.com

Cell Cycle Perturbations Induced by this compound

This compound and its derivatives are well-documented to cause significant perturbations in the cell cycle, a direct consequence of the DNA damage they induce. nih.govoup.com By activating the DNA damage checkpoints, CPT prevents cells with damaged DNA from proceeding through the cell cycle, allowing time for repair or triggering apoptosis. ontosight.ai The specific effects on the cell cycle can vary depending on the cell type, drug concentration, and duration of exposure. mdpi.com

Studies have shown that CPT can induce cell cycle arrest in the G1, S, and G2/M phases. researchgate.netnih.gov In Jurkat T-lymphoblastoid cells, CPT exposure led to a notable accumulation of cells in the G1 phase with a corresponding decrease in the G2/M population. nih.gov Conversely, other studies have reported that CPT elicits an accumulation of cells across all cycle compartments, with a particular retention of cells in the G2 phase. nih.gov The S-phase is also a critical point of action, as the collision of replication forks with CPT-stabilized Top1-DNA complexes is a primary source of cytotoxic lesions. nih.govnih.gov This leads to an S-phase arrest in many cell types. oup.comnih.gov

The G2 arrest is a prominent feature of the CPT response in many cancer cell lines. researchgate.net For this G2 arrest to occur, active DNA synthesis is required at the time of CPT treatment, highlighting the link between replication-dependent DNA damage and cell cycle checkpoint activation. researchgate.net The mechanism underlying this G2 block involves altered regulation of the p34cdc2/Cyclin B1 complex, a key driver of G2 to M phase transition. researchgate.net In some cellular models, the pattern of cell cycle arrest is concentration-dependent; low concentrations of the CPT derivative SN-38 caused a G2/M arrest, while higher concentrations resulted in a decrease in the G2/M population and an arrest in the G0/G1 phases. mdpi.com

Cell Cycle PhaseEffect of this compoundAssociated Findings
G1 PhaseArrest/AccumulationObserved in T-lymphoblastoid cells. nih.gov Can be induced by p53 activation. researchgate.net High concentrations of CPT derivatives can also lead to G0/G1 arrest. mdpi.com
S PhaseArrest/Slowing of DNA SynthesisConsidered the most sensitive phase due to the collision of replication forks with Top1-DNA complexes. nih.govpnas.org CPT can inhibit over 95% of DNA synthesis. nih.gov
G2/M PhaseArrest/AccumulationA common response in many cancer cell lines. researchgate.netnih.gov Induction of G2 arrest requires active DNA synthesis during CPT treatment and involves altered p34cdc2/Cyclin B1 regulation. researchgate.net

Topoisomerase I-Independent Mechanisms of this compound Action

Modulation of Specific Oncogenic Proteins

Research has revealed that CPT analogues can alter the expression and function of several key oncogenic and cell cycle-related proteins, in some cases independently of Top1 inhibition. nih.gov The CPT derivative FL118, for example, has been shown to inhibit the expression of several important anti-apoptotic and cancer survival-associated proteins, including Survivin, Mcl-1, XIAP, and cIAP2. nih.gov Furthermore, FL118 can promote the degradation of the oncoprotein MdmX by switching the activity of the E3 ubiquitin ligase Mdm2 away from the tumor suppressor p53 and towards MdmX. nih.gov

CPT has also been found to modulate the expression of microRNAs (miRNAs), which in turn regulate the expression of various proteins. bibliotekanauki.pl In hepatocellular carcinoma cells, CPT treatment upregulates miR-16, which subsequently leads to a decrease in key pro-survival proteins such as Cyclin D1, MMP-2, and MMP-9. bibliotekanauki.pl Another target modulated by CPT is the Hypoxia-Inducible Factor-1α (HIF-1α). Low concentrations of CPT can reduce HIF-1α protein levels, not by affecting its mRNA transcription, but by altering the expression of miRNAs, such as miR-17-5p and miR-155, that target the HIF-1α mRNA. aacrjournals.org More recently, studies have pointed to ribosomal proteins as potential non-Top1 targets. The CPT derivative topotecan (B1662842) has been shown to bind to the 60S ribosomal protein L15 (RPL15), potentially interfering with ribosome biogenesis. mdpi.com

Protein TargetEffect of this compound/AnaloguePotential Consequence
SurvivinInhibition of expression (by FL118). nih.govPromotion of apoptosis.
Mcl-1, XIAP, cIAP2Inhibition of expression (by FL118). nih.govSensitization of cells to apoptosis.
MdmXPromotes degradation (by FL118). nih.govTumor suppression.
Cyclin D1Decreased expression via miRNA modulation. bibliotekanauki.plInhibition of cell cycle progression.
HIF-1αReduced protein expression via miRNA modulation. aacrjournals.orgImpairment of cellular response to hypoxia.
RPL15 (Ribosomal Protein L15)Binding by Topotecan. mdpi.comInhibition of ribosome formation, potential for immune activation. mdpi.com

Interference with Apoptotic and Survival Pathways

This compound induces apoptosis through multiple routes, some of which may be engaged independently of its canonical action on Top1. CPT treatment can directly trigger the mitochondrial apoptotic pathway. nih.gov In SiHa cervical cancer cells, CPT caused a decrease in the levels of the anti-apoptotic protein Bcl-2, which led to changes in mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3. nih.gov Studies in embryonic cortical neurons also confirmed that CPT-induced death is accompanied by the loss of cytochrome c and mitochondrial transmembrane potential, along with caspase activation. nih.gov

Conversely, CPT can also trigger pro-survival pathways as a cellular defense mechanism. One notable example is the activation of the transcription factor NF-κB, a known anti-apoptotic factor. iiarjournals.org In some resistant cell lines, CPT-induced DNA damage leads to the activation of NF-κB, and inhibiting this factor was shown to enhance CPT-induced apoptosis. iiarjournals.org The expression of other anti-apoptotic proteins, such as those in the Inhibitor of Apoptosis Protein (IAP) family like Survivin, is also linked to CPT resistance. frontiersin.org Therefore, CPT's interaction with apoptotic machinery is a complex balance between pro-apoptotic signaling and the induction of counteracting survival pathways. The ability of CPT analogues to directly downregulate anti-apoptotic proteins like Survivin and Mcl-1 represents a Top1-independent mechanism to tip this balance toward cell death. nih.gov

Replication-Independent Cytotoxicity Mechanisms

While the primary cytotoxic mechanism of CPT is considered S-phase specific and dependent on DNA replication, evidence demonstrates that CPT can also induce cell death through replication-independent mechanisms. researchgate.netnih.gov This is particularly evident at higher concentrations of the drug, where cytotoxicity is observed in non-S-phase cells and is not prevented by inhibitors of DNA replication, such as aphidicolin. nih.govaacrjournals.org

One proposed mechanism for this replication-independent cell death involves the collision of the transcription machinery with the CPT-stabilized Top1-DNA complexes. jst.go.jp Since the bulk of cellular Top1 is associated with actively transcribed genes, the stabilization of cleavage complexes can interfere with RNA transcription. aacrjournals.org This "transcriptional collapse" can lead to DNA damage and trigger cell death, even in the absence of DNA replication. jst.go.jp This mode of cytotoxicity is particularly apparent in cells with deficiencies in certain DNA repair pathways. For example, cells deficient in the XRCC1 protein, which is involved in single-strand break repair, exhibit hypersensitivity to CPT that is independent of DNA replication, suggesting that the unrepaired Top1-DNA complexes become lethal lesions during transcription. jst.go.jpcapes.gov.br

Chemical Synthesis and Structural Modification of Camptothecin

Total Synthesis Methodologies for Camptothecin (B557342)

The total synthesis of this compound has been a subject of extensive research, leading to the development of numerous effective and stereoselective methods. nih.govthieme-connect.com These efforts have been driven by the need to access not only the natural product but also novel analogues with potentially improved properties. thieme-connect.com

The construction of this compound's characteristic planar pentacyclic ring structure (rings A, B, C, D, and E) is the central challenge in its total synthesis. bionity.comwikipedia.org Various strategies have been devised to assemble this framework efficiently.

Early and common approaches often involve the sequential construction of the rings. More recent and convergent strategies focus on creating key fragments and coupling them late in the synthesis. researchgate.net Notable methods include:

Domino Reactions: A concise synthesis of racemic this compound has been achieved using a domino reaction that combines a Heck reaction and an aza-intramolecular Michael addition to form the C ring. researchgate.net

Cascade Reactions: A flexible strategy based on a cascade exo-hydroamination followed by spontaneous lactamization has been developed to construct the indolizinone or quinolizinone scaffolds found in this compound. researchgate.netnih.gov This approach was successfully applied in a nine-step total synthesis of the molecule. nih.gov

Photocatalytic Radical Addition: A convergent fragment-coupling strategy utilizes a photocatalytic decarboxylative radical Michael addition. This key step connects the ABC-ring fragment to the E-ring fragment, illustrating a modern approach to assembling the core structure. researchgate.net

Friedländer Annulation: This classical reaction is frequently used to construct the quinoline (B57606) (A/B ring) system of this compound by reacting an appropriate aminobenzophenone derivative with a ketone.

These methodologies focus on creating the complete five-ring system, which is considered essential for the molecule's ability to inhibit topoisomerase I. cabidigitallibrary.org

The biological activity of this compound is critically dependent on the (S)-configuration of the chiral center at the C-20 position within the E-ring. wikipedia.orgnih.gov The (R)-enantiomer is inactive. nih.gov Therefore, achieving high stereocontrol in the synthesis of this tertiary alcohol is paramount. Several asymmetric strategies have been developed to install this chiral center.

Synthesis StrategyDescriptionKey Reagent/CatalystRef.
Sharpless Asymmetric Dihydroxylation This method involves the dihydroxylation of an enol ether precursor at a late stage of the synthesis to create the α-hydroxy lactone of the E-ring in an optically pure form.Sharpless catalyst researchgate.netarkat-usa.org
Chiral Auxiliary-Mediated Addition A chiral auxiliary, such as (2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one, is used to direct a Michael addition, establishing the 20(S) stereocenter. The auxiliary is removed in a subsequent step.(2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one researchgate.netresearchgate.net
Organocatalytic Asymmetric α-Hydroxylation An organocatalyst, such as a guanidine-urea bifunctional catalyst, is used for the asymmetric α-hydroxylation of a lactone precursor, effectively creating the chiral hydroxylactone.Guanidine-urea bifunctional organocatalyst researchgate.net
Enzymatic Resolution This method involves the use of enzymes to selectively hydrolyze a meso-diester intermediate, providing a chiral α-hydroxy acid that can be converted into the desired (S)-camptothecin.Enzymes (e.g., lipases) arkat-usa.org

Semi-Synthetic Approaches to this compound Derivatives

Semi-synthetic methods, which use the naturally isolated this compound as a starting material, have been crucial for developing clinically approved drugs with improved properties like enhanced water solubility. taylorfrancis.comgoogle.com These approaches focus on chemically modifying the parent this compound molecule at specific positions.

The development of topotecan (B1662842) and irinotecan (B1672180), two FDA-approved anticancer drugs, are prime examples of the success of semi-synthetic strategies. cabidigitallibrary.orgmdpi.com

Irinotecan: This prodrug is synthesized from 7-ethyl-10-hydroxythis compound (B187591) (SN-38). The synthesis involves creating a bulky, water-solubilizing dipiperidino side-chain that is attached to the 10-hydroxyl group via a carbamate (B1207046) linkage. metu.edu.tr This side-chain is later cleaved in the body by carboxylesterase enzymes to release the active metabolite, SN-38. metu.edu.tr

Topotecan: This derivative features a dimethylaminomethyl group at the C-9 position and a hydroxyl group at the C-10 position, which increase its water solubility. nih.gov

These modifications primarily target the A and B rings of the this compound structure, which are more tolerant to changes without abolishing the core activity of the molecule. google.com

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies have been instrumental in understanding which parts of the this compound molecule are essential for its function and which can be modified to improve its pharmacological profile. nih.govnih.gov

SAR analyses have identified several structural features of the this compound molecule that are indispensable for its ability to inhibit topoisomerase I. cabidigitallibrary.org Any significant alteration to these features typically leads to a loss of activity. nih.gov

Key essential features include:

The α-Hydroxy Lactone E-Ring: This ring is vital for activity. nih.gov It interacts with the enzyme-DNA complex through hydrogen bonding. Specifically, the hydroxyl group at C-20 forms a hydrogen bond with the aspartic acid residue Asp533 of the enzyme. wikipedia.org The lactone is also involved in hydrogen bonding with an arginine residue (Arg364). wikipedia.org

The (S)-Configuration at C-20: Only the (S)-enantiomer is active, as this specific stereochemistry is required for the correct orientation of the C-20 hydroxyl group to interact with the enzyme. wikipedia.orgcabidigitallibrary.org

The Pyridone D-Ring: The integrity of the D-ring is necessary for activity. cabidigitallibrary.org The carbonyl group at C-17 on this ring forms a hydrogen bond with the DNA, stabilizing the ternary complex. wikipedia.org

In contrast to the critical C, D, and E rings, the quinoline A and B rings are the most tolerant to structural modifications. metu.edu.trnih.gov Substitutions at positions C-7, C-9, C-10, and C-11 have been extensively explored and have led to analogues with improved efficacy and solubility. cabidigitallibrary.orggoogle.com

PositionSubstituentEffect on Activity/PropertiesExample CompoundRef.
C-7 Ethyl (-CH₂CH₃)Increases lipophilicity and potency; enhances plasma stability.SN-38 (7-ethyl-10-hydroxythis compound) bionity.comcabidigitallibrary.org
C-7 Alkylsilyl groupsIncreased lipophilicity and stability; can cross the blood-brain barrier.Silatecans (e.g., DB-67) bionity.com
C-9 Amino (-NH₂)Leads to potent derivatives; basis for Topotecan.9-Aminothis compound nih.gov
C-9 Dimethylaminomethyl (-CH₂N(CH₃)₂)Increases water solubility.Topotecan nih.gov
C-10 Hydroxyl (-OH)Enhances the stability of the cleavable complex; increases potency.SN-38 cabidigitallibrary.org
C-10 & C-11 Fluoro (-F) at C-11Can enhance cytotoxicity and DNA topoisomerase I inhibition.Exatecan cabidigitallibrary.orgnih.gov
C-7 & C-9 Hexacyclic RingFormation of a new ring between C-7 and C-9 can increase water solubility and potency.Exatecan, Lurtotecan bionity.com

These targeted modifications have been key to transforming the lead compound, this compound, into clinically useful drugs by overcoming its inherent limitations of poor solubility and lactone instability. researchgate.net

Modifications on the Pyridone C Ring

The C ring of the this compound (CPT) pentacyclic structure has been a target for synthetic modification, although it is generally less tolerant of changes compared to the A and B rings. researchgate.nettandfonline.comnih.gov Structure-activity relationship (SAR) studies have indicated that modifications to the C and D rings often lead to a reduction or complete loss of antitumor activity. researchgate.netnih.govbionity.com

A general synthetic strategy for introducing substituents at the C-5 position involves the generation of a C-5 this compound enolate. acs.orgnih.gov This allows for the attachment of various chemical groups. However, these modifications often result in diminished potency. For instance, the introduction of acetoxy, alkoxy, amino, or hydroxyl groups at the C-5 position has been shown to decrease antitumor activity. cabidigitallibrary.org A series of C-5 substituted analogues, synthesized via "C-5 this compound enolate chemistry," were all found to be less active than the parent compound. acs.orgnih.gov These syntheses typically result in a 1:1 mixture of epimers at the C-5 position, with studies showing that one epimer is generally more active than the other. acs.orgnih.gov

Despite the general trend of reduced activity, some C-5 modifications have shown promise. For example, incorporating hydrophilic groups at this position can enhance solubility. tandfonline.com One notable example is a spirocyclic derivative at C-5, which exhibited significantly increased water solubility. tandfonline.com

C Ring Modification Position Substituent Observed Effect on Activity/Properties Reference(s)
SubstitutionC-5Acetoxy, Alkoxy, Amino, HydroxylDiminished antitumor activity cabidigitallibrary.org
SubstitutionC-5Various substituents via enolate chemistryGenerally less active than parent CPT acs.orgnih.gov
Spirocyclic derivativeC-5Spirocyclic groupIncreased water solubility tandfonline.com

Modifications on the D Ring

The pyridone D ring is considered essential for the biological activity of this compound. core.ac.uknih.gov Alterations to this ring typically result in a significant decrease in potency. nih.govbionity.com The carbonyl group at position 17 on the D-ring plays a crucial role in stabilizing the topoisomerase I-DNA covalent complex by forming a hydrogen bond with the amino group of a cytosine base in the DNA. core.ac.ukwikipedia.org

SAR studies have shown that replacing the D ring with a benzene (B151609) ring leads to a complete loss of activity. core.ac.uk Similarly, the introduction of a chloro group at the C-14 position resulted in a much less potent compound compared to the parent this compound, suggesting a low tolerance for substitution at this site. acs.org However, the replacement of the C-14 carbon with a nitrogen atom to create 14-aza-CPT has been reported to inhibit the relaxation of supercoiled plasmid DNA more potently than CPT itself. cabidigitallibrary.org

D Ring Modification Position Modification Observed Effect on Activity Reference(s)
Ring ReplacementD RingReplaced with BenzeneComplete loss of activity core.ac.uk
SubstitutionC-14Chloro groupMuch less potent than CPT acs.org
Aza-analogueC-14Replaced with Nitrogen (14-aza-CPT)More potent inhibition of DNA relaxation than CPT cabidigitallibrary.org

Importance of the E-ring Lactone Integrity and C-20 Stereochemistry

The α-hydroxy lactone E-ring is a critical structural feature for the anticancer activity of this compound. cabidigitallibrary.orgresearchgate.netscispace.com This ring, along with the specific (S)-configuration at the C-20 chiral center, is vital for binding to and inhibiting topoisomerase I (Top1). researchgate.netcabidigitallibrary.orgcore.ac.uk

The integrity of the lactone ring is paramount because it is highly susceptible to hydrolysis under physiological pH, opening to form a water-soluble carboxylate. tandfonline.comwikipedia.orgresearchgate.net This open-ring form is largely inactive, as it cannot effectively stabilize the Top1-DNA cleavable complex. researchgate.netnih.govresearchgate.net The equilibrium between the active lactone and the inactive carboxylate is a major challenge, and human serum albumin binding can further drive this equilibrium toward the inactive form. tandfonline.comwikipedia.org Therefore, many synthetic efforts have focused on enhancing the stability of the lactone ring. researchgate.net

The hydroxyl group at C-20 and the (S)-stereochemistry are essential for proper interaction with the Top1-DNA complex. core.ac.uk The C-20 hydroxyl forms a crucial hydrogen bond with the side chain of the Asp533 residue in the Top1 enzyme. bionity.comcore.ac.uk Inverting the stereochemistry to the (R)-configuration results in an inactive compound. bionity.comnih.gov While it was initially thought that the (R)-enantiomer's inactivity was due to a failure to form this hydrogen bond, computational studies have suggested that both (S)- and (R)-CPT can form the hydrogen bond with Asp533. nih.govacs.org The loss of activity in R-CPT is instead attributed to decreased π-π stacking interactions with neighboring DNA base pairs, resulting from altered electrostatics on the E-ring. nih.gov Any modification that removes the 20-OH group or replaces it with other groups typically inactivates the analogue. cabidigitallibrary.org

Development of Homocamptothecins and E-ring Modified Analogues

To address the instability of the E-ring lactone, a significant class of analogues known as homocamptothecins (hCPTs) was developed. nih.gov In hCPTs, a methylene (B1212753) spacer is inserted into the E-ring, creating a seven-membered β-hydroxylactone ring instead of the natural six-membered α-hydroxylactone. nih.govaacrjournals.org This structural modification results in a lactone that is less reactive and more stable against hydrolysis in human plasma. nih.govaacrjournals.org

This enhanced stability does not compromise, and in some cases improves, the biological activity. nih.gov Homothis compound retains the ability to stabilize Top1-DNA cleavage complexes and has demonstrated greater efficacy than CPT in some preclinical models. nih.gov The E-ring of hCPT opens more slowly, and the hydrolysis is largely irreversible, which may contribute to its improved in vivo activity. wikipedia.orgaacrjournals.org The development of hCPTs provided evidence that a highly reactive lactone is not an absolute requirement for Top1-mediated antitumor activity. nih.gov Several synthetic routes, including the Lavergne–Comins route and the cascade radical annulation route, have been established for the total synthesis of hCPTs and their derivatives, such as diflomotecan (B1670558) (BN80915), a 10,11-difluorohomothis compound. academie-sciences.fracademie-sciences.fr

Other E-ring modifications have been explored, though most are detrimental to activity. For example, replacing the lactone with a lactam (an amide) abolishes Top1 inhibitory activity. nih.govnih.gov However, novel analogues where the E-ring lactone is replaced by a stable five-membered ketone function have been developed. nih.govresearchgate.net One such compound, S38809, lacks the hydrolyzable lactone but still functions as a potent Top1 poison, demonstrating significant cytotoxic activity. nih.govresearchgate.net

Analogue Class Modification Key Features Impact on Properties/Activity Reference(s)
Homocamptothecins (hCPTs)Insertion of a methylene spacer in E-ringSeven-membered β-hydroxylactone ringEnhanced lactone stability, retained or improved Top1 inhibition and antitumor activity nih.govaacrjournals.org
Lactam analoguesLactone oxygen replaced by NitrogenE-ring lactamAbolished Top1 inhibitory activity nih.govnih.gov
Ketone analogues (e.g., S38809)E-ring lactone replaced by a ketoneStable 5-membered E-ring ketoneLacks hydrolyzable lactone, potent Top1 poison, significant cytotoxicity nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. x-mol.net For this compound derivatives, QSAR studies aim to develop statistical models that can predict anticancer activity and guide the design of new, more potent analogues. x-mol.netresearchgate.net These models use calculated molecular descriptors—numerical values that encode chemical information—to predict properties like the 50% inhibitory concentration (IC₅₀). x-mol.net

Various statistical methods are employed to build QSAR models, including multiple linear regression (MLR), genetic algorithm-based MLR (GA-MLR), and artificial neural networks (ANN). x-mol.netresearchgate.netnih.gov In one study of 76 CPT derivatives, a model using constitutional and geometrical descriptors was developed, with a back-propagation artificial neural network (BP-ANN) model showing superiority over a GA-MLR model for predicting anticancer activity (pIC₅₀). x-mol.net Another study on 167 CPTs from the National Cancer Institute database identified several molecular descriptors correlated with antitumor activity. nih.gov These included partial atomic charges and key interatomic distances defining the spatial relationship between the E-ring hydroxyl hydrogen, the E-ring lactone carbonyl oxygen, and the D-ring carbonyl oxygen. nih.gov

The utility of QSAR has been demonstrated in various contexts. For instance, models have been developed to screen CPT derivatives against specific cancer cell lines, such as human liver (HepG2) and lung (A549) cancer cells, with high predictive accuracy. nih.gov These in silico tools help in shortlisting promising candidates for chemical synthesis and in vitro testing, thereby streamlining the drug discovery process. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between this compound derivatives and their molecular target, the Top1-DNA complex, at an atomic level. frontiersin.orgmdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand (the CPT derivative) when bound to the receptor (the Top1-DNA complex). frontiersin.orgresearchgate.net Docking studies consistently show that the planar, rigid backbone of this compound fits into the DNA cleavage site, where it engages in π-π stacking interactions with DNA base pairs. tandfonline.comfrontiersin.org Hydrogen bonds between the drug and both the enzyme and DNA are crucial for stabilizing the ternary complex. bionity.comcore.ac.ukfrontiersin.org Docking simulations have been used to rationalize the activity of new derivatives, showing, for example, that active compounds can form strong hydrogen bonds with Top1. frontiersin.org The results of docking studies often correlate well with experimental inhibitory activity. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the drug-receptor complex over time. frontiersin.orgmdpi.com MD simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the drug and the protein upon binding. mdpi.comacs.orgnih.gov For example, MD simulations have been used to validate docking results for Topotecan and to show that mutations in the Top1 enzyme can lead to larger conformational fluctuations, potentially explaining drug resistance. acs.orgnih.gov These simulations offer a more detailed understanding of the binding mechanism, which is valuable for the rational design of new inhibitors with improved efficacy. frontiersin.org

Mechanisms of Camptothecin Resistance in Preclinical Models

Reduced Cellular Accumulation of Camptothecins

A primary mechanism of resistance involves the decreased accumulation of camptothecin (B557342) derivatives within cancer cells. nih.gov This is often mediated by the overexpression of specific transmembrane proteins that actively pump the drugs out of the cell.

Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2/BCRP, MDR)

The ATP-binding cassette (ABC) superfamily of transporters plays a crucial role in multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic agents, including camptothecins. nih.govnih.govcancerbiomed.org

One of the most prominent ABC transporters implicated in this compound resistance is ABCG2, also known as breast cancer resistance protein (BCRP) or mitoxantrone (B413) resistance protein (MXR). aacrjournals.orgnih.govjournal-dtt.org Overexpression of ABCG2 has been shown to confer resistance to several this compound analogs, such as topotecan (B1662842) and SN-38 (the active metabolite of irinotecan). nih.govcancernetwork.compharmgkb.org Studies have demonstrated that cancer cell lines with high levels of ABCG2 expression exhibit reduced intracellular accumulation of these drugs, leading to decreased cytotoxicity. aacrjournals.orgcore.ac.uk For instance, S1-M1-80 and MCF-7 AdVp3000 cell lines, which overexpress ABCG2, were found to be 400- to 1000-fold more resistant to topotecan and SN-38 compared to their parental lines. aacrjournals.orgnih.gov Interestingly, ABCG2 appears to have substrate specificity, affecting topotecan and SN-38 more significantly than the parent compound, this compound. cancernetwork.com This suggests that polar residues at specific positions on the this compound molecule may be important for interaction with ABCG2. nih.gov

Another ABC transporter, P-glycoprotein (P-gp), encoded by the MDR1 gene, has also been implicated in resistance to certain this compound derivatives. nih.govresearchgate.net While its role appears to be more specific, studies have shown that cells overexpressing P-gp can be resistant to topotecan. nih.gov However, other this compound derivatives like the parent this compound and SN-38 show less susceptibility to P-gp-mediated efflux. nih.gov

Table 1: ABC Transporters Involved in this compound Resistance

Transporter Also Known As Key this compound Substrates Reference
ABCG2 BCRP, MXR Topotecan, SN-38, 9-aminothis compound aacrjournals.orgnih.govcancernetwork.com
ABCB1 P-glycoprotein (P-gp), MDR1 Topotecan nih.gov

Modulation of Drug Efflux Pump Activity

Strategies to overcome ABC transporter-mediated resistance often involve the use of inhibitors that block the function of these efflux pumps. mdpi.comspandidos-publications.com Various compounds, including some natural products and their synthetic derivatives, have been investigated for their ability to modulate the activity of transporters like ABCG2 and P-gp. pharmgkb.orgmdpi.com For example, the ABCG2-selective inhibitor Ko143 has been shown to reverse resistance to SN-38 in cells overexpressing the transporter. d-nb.info

Furthermore, some newer this compound analogs, such as FL118, have been developed to be poor substrates for ABCG2, thereby bypassing this resistance mechanism. d-nb.info The nonpolar nature of FL118 is thought to play a role in its ability to evade ABCG2-mediated efflux. d-nb.info Research into the signaling pathways that regulate the expression of these transporters, such as the ATM/NF-κB pathway, may also offer new therapeutic targets to counteract resistance. spandidos-publications.com

Alterations in DNA Topoisomerase I

The primary target of camptothecins is the nuclear enzyme DNA topoisomerase I (Top1). researchgate.netnih.gov Alterations in this enzyme, either through genetic mutations, changes in expression levels, or its location within the cell, can significantly impact drug efficacy and lead to resistance. nih.govaacrjournals.org

Genomic Mutations in the Topoisomerase I Gene

Mutations within the TOP1 gene can lead to a form of resistance where the enzyme is less susceptible to the inhibitory effects of camptothecins. nih.govaacrjournals.orgresearchgate.net These mutations often occur in regions of the gene that code for amino acids near the drug-binding site or are critical for the formation of the drug-stabilized Top1-DNA cleavage complex. nih.govnih.gov

Several specific mutations have been identified in preclinical models of this compound resistance. For example, mutations such as F361S and N722S have been structurally characterized and shown to reduce the binding of topotecan. nih.gov The N722S mutation eliminates a water-mediated contact between the enzyme and the drug. nih.gov Other identified resistance-conferring mutations include G365S, E418K, G717R, and Q421R. aacrjournals.orgspandidos-publications.com In some highly resistant cell lines, multiple mutations within the same TOP1 allele have been observed. spandidos-publications.com Interestingly, some mutations found in this compound-producing plants, which have evolved self-resistance, such as those at positions corresponding to human Top1 amino acids N421, L530, and N722, have also been identified in resistant human cancer cells. spandidos-publications.compnas.orgpnas.org

Table 2: Examples of this compound-Resistant Topoisomerase I Mutations

Mutation Cell Line/Organism Effect Reference
F361S Human Reduced topotecan binding nih.gov
N722S Human Reduced topotecan binding nih.gov
G365S Colon cancer cell line (DLDSNR6) This compound resistance spandidos-publications.com
E418K Nasopharyngeal carcinoma cell line (CPT30) This compound resistance aacrjournals.org
G717R Colon cancer sublines High this compound resistance spandidos-publications.com
N421K Camptotheca acuminata This compound resistance pnas.orgpnas.org
L530I Camptotheca acuminata This compound resistance pnas.orgpnas.org

Decreased Expression Levels of Topoisomerase I

A reduction in the cellular amount of Top1 is another well-established mechanism of this compound resistance. aacrjournals.orgaacrjournals.orgnih.gov With less of the target enzyme present, the cytotoxic effects of the drug are diminished. Studies have shown that various this compound-resistant tumor cell lines, such as HT-29/CPT and P388/CPT, have significantly lower levels of Top1 protein compared to their drug-sensitive parental lines. aacrjournals.orgnih.gov This decrease in Top1 content can be substantial, with some resistant lines showing an 8-fold reduction. aacrjournals.orgnih.gov The reduction in Top1 levels can occur at both the protein and mRNA levels. aacrjournals.org For instance, the CPT30 resistant cell line exhibited a 40% decrease in Top1 protein and a 30% decrease in its mRNA compared to the parental cell line. aacrjournals.org Down-regulation of Top1 can be mediated by cellular pathways such as the ubiquitin/26S proteasome system, which can be induced by factors like nitric oxide. plos.org

Subcellular Relocalization of Topoisomerase I

The localization of Top1 within the cell nucleus is critical for its function and its interaction with camptothecins. Top1 is known to be concentrated in the nucleolus, a site of active ribosome biogenesis and transcription. oup.com Following exposure to this compound, Top1 can rapidly move from the nucleolus to the nucleoplasm. researchgate.netoncotarget.com This change in localization can reduce the interaction between Top1 and DNA, thereby decreasing drug-induced DNA damage and contributing to resistance. researchgate.net The protein nucleolin (also known as Nsr1 in yeast) has been implicated in determining the proper cellular localization of Top1, and its absence can lead to reduced sensitivity to this compound. nih.gov The dynamic movement of Top1 is also regulated by processes like poly(ADP-ribose) polymerase (PARP) activity, which influences the enzyme's nuclear dynamics and can impact this compound sensitivity. oup.com

Ubiquitin-Proteasome Pathway Mediated Degradation of Topoisomerase I

A significant mechanism of resistance to this compound involves the accelerated degradation of its molecular target, Top1, through the ubiquitin-proteasome pathway (UPP). oncotarget.comresearchgate.net The formation of a stable ternary complex between CPT, Top1, and DNA, known as the cleavable complex, is the primary cytotoxic lesion induced by the drug. oncotarget.com This complex inhibits the re-ligation of the DNA strand, leading to DNA double-strand breaks (DSBs) upon collision with the replication fork. oncotarget.com

Cellular response to this damage includes the ubiquitination and subsequent proteasomal degradation of Top1. oncotarget.complos.orgaacrjournals.org This process is a critical step in the DNA damage response (DDR). oncotarget.com However, the rate of this degradation is directly linked to CPT resistance. oncotarget.comresearchgate.net Cancer cells that can rapidly degrade Top1 are often more resistant to the cytotoxic effects of CPT. researchgate.net This rapid clearance of the drug's target prevents the accumulation of lethal DNA damage.

Several key proteins have been identified as regulators of this process. The Ku70/Ku80 heterodimer, a component of the non-homologous end-joining (NHEJ) DNA repair pathway, binds to Top1. oncotarget.com Subsequently, the DNA-dependent protein kinase (DNA-PKcs) phosphorylates Top1 at serine 10 (topoI-pS10). oncotarget.com This phosphorylation event serves as a signal for ubiquitination by BRCA1, marking Top1 for degradation by the proteasome. oncotarget.com A higher basal level of topoI-pS10 has been associated with faster Top1 degradation and increased resistance to CPT. oncotarget.com

Furthermore, the tumor suppressor PTEN has been shown to regulate the kinase activity of DNA-PKcs in this pathway. oncotarget.com Deletion or loss of PTEN function leads to increased DNA-PKcs activity, resulting in higher levels of topoI-pS10, more rapid degradation of Top1, and consequently, greater resistance to CPT. oncotarget.com

Interestingly, nitric oxide (•NO) has also been implicated in the downregulation of Top1 protein levels via the ubiquitin/26S proteasome pathway in human colon and breast cancer cell lines. plos.org This •NO-induced degradation of Top1 can contribute to CPT resistance in certain cellular contexts. plos.org

Inhibition of the proteasome has been explored as a strategy to overcome this resistance mechanism. The 26S proteasome inhibitor MG132 has been shown to block CPT-induced Top1 degradation and can sensitize resistant tumor cells to the cytotoxic effects of CPT. aacrjournals.orgcapes.gov.br Similarly, the proteasome inhibitor ixazomib (B1672701) has been demonstrated to significantly inhibit CPT-induced Top1 degradation, thereby overcoming drug resistance and sensitizing cancer cells to CPT. researchgate.net

This heterogeneity in the rate of CPT-induced Top1 degradation among different tumor cell lines highlights its importance as a determinant of CPT sensitivity. aacrjournals.orgcapes.gov.br For instance, studies have shown a correlation between the extent of Top1 downregulation and CPT resistance in panels of breast and colorectal cancer cell lines. aacrjournals.orgcapes.gov.br

Aberrant Cellular Responses to this compound-Induced Damage

Beyond the direct modulation of the drug's target, cancer cells can develop resistance to this compound by altering their fundamental responses to the DNA damage it induces. These aberrant responses involve enhancing DNA repair capabilities, rewiring cell death pathways, and activating pro-survival signaling cascades.

Enhanced DNA Repair Mechanisms

An augmented capacity to repair the DNA double-strand breaks (DSBs) generated by this compound is a crucial mechanism of resistance. oup.com The repair of these lesions is primarily handled by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). oup.commdpi.com

HR is an error-free repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle. mdpi.com A key protein in this process is RAD51, which facilitates the invasion of the damaged strand into the homologous template. mdpi.com Preclinical models have shown that alterations in the HR pathway can influence CPT sensitivity. For example, some natural compounds can shift the balance from the high-fidelity HR pathway to the more error-prone and mutagenic single-strand annealing (SSA) pathway, which can paradoxically increase cell death. mdpi.com

The Werner syndrome protein (WRN), a RecQ helicase involved in various DNA repair processes, has also been implicated in CPT resistance. oncotarget.com Increased expression of WRN is observed in some cancer cells, and its depletion can lead to cell death. oncotarget.com Conversely, lower WRN expression has been associated with enhanced survival in colorectal cancer patients treated with the CPT derivative irinotecan (B1672180). oncotarget.com The degradation of WRN has been proposed as a potential biomarker for CPT sensitivity in breast cancer cells. oncotarget.com

The efficiency of these repair pathways can determine the ultimate fate of a cell following CPT treatment. researchgate.net Enhanced repair capacity allows cancer cells to tolerate higher levels of DNA damage, thereby diminishing the therapeutic efficacy of this compound and its analogs. mdpi.com

Dysregulation of Apoptosis Pathways

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a significant contributor to drug resistance. mdpi.comresearchgate.net this compound-induced DNA damage should ideally trigger apoptotic pathways to eliminate the damaged cells. However, resistant cells often exhibit dysregulation of these pathways, allowing them to survive despite the presence of cytotoxic lesions. aacrjournals.org

The intrinsic pathway of apoptosis, which is mediated by the mitochondria, is a key target for deregulation in resistant tumors. mdpi.com This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). mdpi.com Overexpression of anti-apoptotic Bcl-2 family proteins is a common feature in many cancers that are refractory to therapy. mdpi.com While short-term exposure to CPT may not acutely alter the levels of Bcl-2 or Bax, prolonged exposure has been associated with an increase in Bax expression. aacrjournals.org

The tumor suppressor protein p53 plays a critical role in sensing DNA damage and initiating apoptosis. aacrjournals.org Mutations or inactivation of p53 can therefore confer resistance to CPT by uncoupling DNA damage from the apoptotic machinery. aacrjournals.org

Inhibitors of Apoptosis Proteins (IAPs) are another class of proteins that can be overexpressed in cancer cells to suppress apoptosis by directly inhibiting caspases, the executioners of apoptosis. mdpi.com The complex interplay of these pro- and anti-apoptotic factors ultimately determines the cell's threshold for undergoing apoptosis in response to CPT. researchgate.netaacrjournals.org

Activation of Alternative Survival Pathways (e.g., EGFR, NF-κB)

In response to the stress induced by this compound, cancer cells can activate alternative signaling pathways that promote survival and proliferation, thereby counteracting the drug's cytotoxic effects. The Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways are two prominent examples.

The EGFR signaling pathway, when constitutively active, is a potent driver of tumor growth and survival. uliege.be While not a direct target of CPT, the activation of EGFR-mediated downstream signaling, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can provide strong pro-survival signals that help cancer cells withstand DNA damage. uliege.beoaepublish.com Crosstalk between EGFR signaling and other pathways can contribute to a robust resistance phenotype. uliege.be

The NF-κB transcription factor is a crucial regulator of cell survival, inflammation, and immunity. researchgate.net Its activation has been identified as a mechanism of resistance to various chemotherapeutic agents, including topoisomerase poisons like this compound. researchgate.net Treatment with CPT and its active metabolite SN38 has been shown to induce NF-κB activation through the IκB kinase (IKK) complex. researchgate.net This activation leads to the transcription of anti-apoptotic genes, effectively putting a brake on the apoptotic process. researchgate.net Blocking NF-κB activation has been shown to sensitize cancer cells to the apoptotic effects of these drugs. researchgate.net The activation of NF-κB can also be triggered as an adaptive response to the inhibition of oncogenic drivers like EGFR, further highlighting the intricate network of survival pathways. thno.orgnih.gov

Advanced Drug Delivery Systems for Camptothecin Research

Nanoparticle-Based Delivery Platforms

Nanoparticle-based drug delivery has emerged as a promising strategy to address the challenges associated with CPT. researchgate.netnih.gov These platforms can encapsulate CPT, protecting it from degradation and facilitating its transport to the tumor site. nih.gov Various types of nanoparticles have been investigated for CPT delivery, each with unique characteristics.

Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers, are widely explored for CPT delivery. nih.gov These nanoparticles can be engineered to control the release of CPT and can be surface-modified for targeted delivery. mdpi.com

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a well-established polymer for drug delivery due to its biodegradability and biocompatibility. PLGA nanoparticles have been shown to effectively encapsulate CPT, improving its stability and providing sustained release. nih.gov

Poly(ethylene glycol) (PEG)-based Copolymers: PEGylation of nanoparticles helps to prolong their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. Copolymers such as PLGA-PEG and poly(ε-caprolactone)-PEG (PCL-PEG) have been used to create "stealth" nanoparticles for CPT delivery. nih.gov For instance, nanoparticles formed from poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (Pluronic F-108) and poly(PEG-b-PCL) have demonstrated a high drug loading capacity for SN-38, an active metabolite of the CPT derivative irinotecan (B1672180). nih.gov

Natural Polymers: Natural polymers like chitosan (B1678972), hyaluronic acid, and alginate are also utilized for CPT encapsulation. mdpi.com For example, hydrophobically modified glycol chitosan nanoparticles have been shown to enhance the stability and tumor-targeting of CPT. nih.gov

A study reported the development of pH-sensitive polymeric nanoparticles for CPT delivery to colon cancer cells. These nanoparticles, prepared by a nanoprecipitation method, were spherical, less than 100 nm in size, and demonstrated over 95% drug release in a simulated colonic environment, showing enhanced anticancer activity compared to free CPT. japsonline.com Another approach involved the synthesis of drug-poly-l-lactide (drug-PLA) conjugates of CPT and doxorubicin (B1662922), which were then encapsulated into lipid-coated polymeric nanoparticles, allowing for ratiometric control over the loading of the two drugs for combination therapy. nih.gov

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They are one of the most clinically advanced classes of drug delivery systems. mdpi.com

Liposomal formulations have been developed to improve the therapeutic index of CPT and its derivatives. mdpi.com A notable example is liposomal irinotecan (nal-IRI), which has received FDA approval for the treatment of metastatic pancreatic cancer. mdpi.combiochempeg.com This formulation encapsulates irinotecan within a pegylated liposome, leading to prolonged circulation and increased accumulation in tumor tissue. mdpi.combiochempeg.com

Research has also focused on developing liposomal formulations for other CPT derivatives, such as SN-38. biochempeg.comnih.gov LE-SN38 is a liposomal formulation of SN-38 that utilizes tetraglyceride cardiolipin (B10847521) to stably embed the drug into the liposomal membrane, improving its stability and allowing for intravenous administration. biochempeg.com Furthermore, a liposomal formulation of the CPT derivative CKD602, composed of dipalmitoylphosphatidylcholine (DPPC), cholesterol, and distearoyl-N-monoethoxy poly(ethyleneglycol) succinylphosphatidylethanolamine (DSPE-PEG2000), was shown to be significantly more effective in inhibiting the growth of HeLa cells in vitro compared to the free drug. koreascience.kr

FormulationCamptothecin (B557342) DerivativeKey FeaturesReference
nal-IRI (Onivyde®)IrinotecanPegylated liposome, FDA-approved for pancreatic cancer. mdpi.combiochempeg.com mdpi.combiochempeg.com
LE-SN38SN-38Utilizes tetraglyceride cardiolipin for stable drug embedding. biochempeg.com biochempeg.com
CKD602 LiposomeCKD602Composed of DPPC, cholesterol, and DSPE-PEG2000; showed enhanced in vitro cytotoxicity. koreascience.kr koreascience.kr

Mesoporous silica (B1680970) nanoparticles (MSNs) have gained attention as drug carriers due to their high surface area, large pore volume, and tunable pore size. researchgate.netmdpi.com These properties allow for high drug loading and controlled release of CPT.

The surface of MSNs can be functionalized to control drug release in response to specific stimuli, such as pH. mdpi.comtandfonline.com For instance, CPT has been loaded into MSNs with surface carboxylic groups that are ionized at physiological pH, preventing particle aggregation and allowing for stable colloidal suspensions. researchgate.net In one study, CPT-loaded MSNs showed high stability in human serum with less than 15% hydrolysis in 24 hours. researchgate.net

Researchers have also developed dual-drug delivery systems using MSNs. In one such system, CPT was loaded into the pores of the MSNs, while doxorubicin was attached to the surface via a pH-sensitive linker, acting as a gatekeeper. tandfonline.com This system demonstrated negligible drug release at physiological pH but a burst release of doxorubicin and a gradual release of CPT in an acidic environment. tandfonline.com Another approach involved the use of rod-shaped MSNs for the co-delivery of CPT and survivin shRNA to colon adenocarcinoma cells, demonstrating a synergistic effect. nih.gov

Albumin, a natural plasma protein, is an attractive nanocarrier due to its biocompatibility, biodegradability, and non-immunogenicity. nih.govresearchgate.net Albumin-based nanoparticles can be prepared using methods like desolvation and high-pressure homogenization. nih.govrsc.org

The clinically approved formulation Abraxane®, an albumin-bound form of paclitaxel, has paved the way for the development of albumin-based carriers for other drugs, including CPT. nih.gov Albumin nanoparticles can enhance the accumulation of drugs in tumors through the enhanced permeability and retention (EPR) effect and by interacting with the albumin receptor (gp60) on endothelial cells. researchgate.net

Research has explored the encapsulation of CPT and its derivatives within albumin nanoparticles. For example, a redox-responsive prodrug of SN38 was encapsulated in human serum albumin (HSA) nanoparticles. rsc.org These nanoparticles, with a diameter of approximately 120–150 nm, exhibited a high drug loading of 10.44% and prolonged circulation time in vivo. rsc.org In another study, albumin nanovectors encapsulating 10-hydroxythis compound (B1684218) were surface-modified with glycyrrhizic acid to target liver cancer cells. mdpi.com

Strategies for Enhanced this compound Delivery and Localization

To further improve the therapeutic efficacy of CPT nanomedicines, strategies are employed to enhance their delivery to and localization within the tumor microenvironment.

Passive targeting relies on the unique pathophysiology of solid tumors, characterized by leaky vasculature and poor lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect. nih.govnih.gov Nanoparticles, due to their size, can extravasate through the fenestrations in tumor blood vessels and accumulate in the tumor interstitium. mdpi.commdpi.com

The EPR effect is a cornerstone of nanoparticle-based cancer therapy, allowing for the preferential accumulation of drug-loaded nanocarriers in tumors compared to healthy tissues. nih.govresearchgate.net This leads to a higher local drug concentration at the tumor site, potentially enhancing therapeutic efficacy while reducing systemic toxicity. nih.govresearchgate.net The size, shape, and surface properties of the nanoparticles are crucial factors that influence the efficiency of the EPR effect. nih.govmdpi.com For instance, PEGylation of nanoparticles can prolong their circulation time, increasing the probability of their accumulation in the tumor via the EPR effect. nih.gov

While the EPR effect is a widely accepted principle, its heterogeneity among different tumor types and even within the same tumor presents a clinical challenge. nih.gov

Active Targeting through Ligand Conjugation (e.g., Folate, Transferrin)

Active targeting strategies aim to enhance the selective delivery of this compound (CPT) to tumor tissues by conjugating the drug or its carrier system to ligands that bind to specific receptors overexpressed on the surface of cancer cells. This receptor-mediated endocytosis increases the intracellular concentration of the drug in malignant cells while minimizing exposure to healthy tissues. dovepress.comtandfonline.com

Folate Receptor Targeting:

The folate receptor (FR) is frequently overexpressed in various cancer types, including ovarian, breast, and lung cancers, while its expression in normal tissues is limited. scienceopen.comresearchgate.net This differential expression makes folic acid (FA) an attractive ligand for targeted drug delivery. Researchers have developed several CPT-based nanomedicines that utilize folate conjugation to enhance therapeutic efficacy.

One approach involves formulating CPT within nanoparticles decorated with folic acid. For instance, folate-decorated poly (lactide-co-glycolide) (PLGA) nanoparticles loaded with 9-Nitrothis compound (9-NC) demonstrated greater cytotoxicity in cancer cell lines compared to non-targeted nanoparticles. scienceopen.com Similarly, a novel system using folic acid-conjugated this compound-loaded-poly (lactic-co-glycolic) acid-glutenin nanoparticles (FA-CPT-PLGA-Glu NPs) showed potent cytotoxic activity against the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 16.33 µg/mL. researchgate.net These targeted nanoparticles are more effectively internalized by FR-positive cancer cells, leading to increased reactive oxygen species (ROS) generation, cell growth inhibition, and apoptosis. researchgate.net

In another study, folate-conjugated and CPT-loaded acoustic nanodroplets (FA-CPT-NDs) were developed for targeted theranostics. nih.gov These nanodroplets selectively attached to FR-positive KB cells, and upon ultrasound exposure, caused both mechanical and chemical damage, reducing cell viability by up to 45%. nih.gov In vivo experiments on mouse xenograft models showed that this targeted approach significantly inhibited tumor growth for up to six weeks, whereas tumors treated with non-targeted nanodroplets grew 4.6-fold. nih.gov Functionalizing mesoporous silica nanoparticles with folate to deliver CPT also enhanced cytotoxicity, causing approximately 60% cell death in a pancreatic cancer cell line after 24 hours, compared to about 30% for non-targeted counterparts. mdpi.com

Transferrin Receptor Targeting:

The transferrin receptor (TfR) is another key target for cancer therapy, as its expression is significantly upregulated in many metastatic and drug-resistant cancer cells to meet their high iron demand. dovepress.com Transferrin (Tf), a serum glycoprotein (B1211001) that binds to TfR, has been widely used as a ligand to guide drug delivery systems to tumors. dovepress.com

Research has shown that transferrin-conjugated nanoparticles delivering CPT derivatives can significantly improve therapeutic outcomes. dovepress.com A study involving transferrin-conjugated polyethylene (B3416737) glycol (PEG) nanoparticles loaded with hydroxythis compound (HCPT) demonstrated longer retention time in blood circulation, higher drug accumulation in tumor cells, and superior in vivo tumor growth inhibition compared to non-targeted nanoparticles. dovepress.com

A particularly effective strategy involved creating transferrin-modified stealth nanoparticles (Tf-PEG-NP) that encapsulated a PEG-hydroxythis compound (PEG-HCPT) conjugate. nih.govcapes.gov.br This dual-targeting system, combining the passive accumulation of nanoparticles with active targeting by transferrin, yielded remarkable results. Pharmacokinetic studies revealed that the Tf-PEG-NP formulation had the longest blood retention time and the highest tumor accumulation, which was 9.03-fold greater than that of the PEG-HCPT conjugate alone. nih.govcapes.gov.br This enhanced accumulation translated into powerful anti-tumor activity, with a tumor inhibition rate of up to 93% in mice with S180 tumors. nih.govcapes.gov.br

Table 1: Research Findings on Ligand-Targeted this compound Delivery Systems

Targeting Ligand Delivery System CPT Analogue Key Findings Reference(s)
Folate Acoustic Nanodroplets (FA-CPT-NDs) This compound Inhibited FR-positive tumor growth for up to 6 weeks; non-targeted tumors grew 4.6-fold. nih.gov
Folate PLGA-Glutenin NPs (FA-CPT-PLGA-Glu NPs) This compound IC50 of 16.33 µg/mL in MCF-7 cells; enhanced cellular uptake and apoptosis. researchgate.net
Folate PLGA NPs 9-Nitrothis compound Greater cytotoxicity on cancer cell lines compared to non-folate mediated carriers. scienceopen.com
Transferrin PEG Nanoparticles (Tf-PEG-NP) Hydroxythis compound Longer blood retention, higher tumor accumulation, and greater tumor inhibition vs. non-targeted NPs. dovepress.com
Transferrin PEG Nanoparticles (Tf-PEG-NP) PEG-HCPT Conjugate 9.03-fold higher tumor accumulation and 93% tumor inhibition rate in S180 tumor model. nih.govcapes.gov.br

Stimuli-Responsive Release Systems (e.g., pH-Sensitive Linkers)

Stimuli-responsive systems are "smart" drug delivery platforms designed to release their therapeutic payload in response to specific triggers present in the tumor microenvironment. csic.es One of the most exploited internal stimuli is the acidic pH characteristic of solid tumors (extracellular pH of 6.5–7.2) and intracellular compartments like endosomes and lysosomes (pH 4.5–6.0). nih.govthno.org This pH difference allows for the design of systems that remain stable in the physiological pH of blood (7.4) but become activated to release the drug upon reaching the acidic tumor site. csic.es

A primary strategy for creating pH-responsive systems is the use of acid-labile chemical linkers to conjugate CPT to a carrier molecule or polymer backbone. frontiersin.org These linkers are stable at neutral pH but are cleaved through hydrolysis in an acidic environment, liberating the active drug. frontiersin.org The hydrazone bond is one of the most widely used acid-sensitive linkers for this purpose. thno.org By conjugating a drug like CPT via a hydrazone linker, a prodrug is formed that can be transported systemically in an inactive state, with activation occurring selectively within the tumor. thno.orgfrontiersin.org

Research has demonstrated the effectiveness of this approach. For example, pH-sensitive liposomes have been designed to achieve higher drug release at pH 5.5 (up to 90% release in 6 hours) compared to less than 10% release at pH 7.4 over the same period. nih.gov Some systems are designed for rapid disassembly in acidic conditions, with certain pH-sensitive micelles achieving over 80% cargo release within just 4 hours. thno.org

In the context of CPT, a prodrug was constructed by linking it to a polycarboxybetaine (PCB) via a pH-sensitive ester bond. nih.gov This CPT-PCB prodrug was then incorporated into a lipid-based system. The design allows for controlled release within the acidic environment of endosomes/lysosomes following cellular uptake. nih.gov Similarly, the folate-targeted nanoparticles (FA-CPT-PLGA-Glu NPs) mentioned previously also exhibited pH-dependent drug release, with enhanced release observed at an acidic pH of 5.3, which is advantageous for intracellular drug delivery. researchgate.net

Table 2: Characteristics of pH-Sensitive this compound Release Systems

System Type pH Trigger Release Mechanism Key Advantage Reference(s)
Acid-Labile Linkers Acidic pH (Tumor, Endosome) Hydrolysis of linker (e.g., hydrazone) Site-specific activation of the prodrug, minimizing systemic toxicity. thno.orgfrontiersin.org
pH-Sensitive Liposomes pH 5.5 Increased membrane permeability High drug release (90% in 6h) in acidic conditions vs. low release (<10%) at neutral pH. nih.gov
pH-Disassembling Micelles Acidic pH Destabilization and disassembly of the carrier Rapid and near-complete drug release (>80% in 4h) at the target site. thno.org
CPT-PCB Prodrug Acidic pH (Endosome/Lysosome) Cleavage of pH-sensitive ester bond Controlled release of CPT inside the cancer cell. nih.gov
FA-CPT-PLGA-Glu NPs pH 5.3 pH-dependent release from nanoparticle matrix Combines active targeting with environmentally triggered release. researchgate.net

Development of Prodrug Strategies for Improved Pharmacokinetics

The clinical application of this compound is hampered by significant pharmacological challenges, including poor water solubility and the instability of its active lactone ring, which rapidly hydrolyzes to an inactive carboxylate form at physiological pH. nih.govacs.org Prodrug strategies, which involve chemically modifying the parent drug into an inactive precursor, are a cornerstone of efforts to overcome these limitations. thno.org These strategies aim to improve the drug's pharmacokinetic profile, enhance its stability and solubility, and enable targeted delivery. thno.orgwisdomlib.org

Prodrug-based nanoformulations have emerged as a particularly promising approach, offering advantages such as increased drug loading capacity, reduced premature "burst" release, and improved bioavailability. nih.gov Many modern prodrugs are designed to be stimulus-responsive, incorporating cleavable linkers that release the active CPT in response to specific triggers in the tumor microenvironment, such as low pH or high levels of certain enzymes. nih.govresearchgate.net

Several innovative CPT prodrugs have been developed:

Self-Assembling Prodrugs: One design involves conjugating two CPT molecules to a hydrophilic segment. thno.org This amphiphilic structure allows the prodrugs to self-assemble into well-defined nanostructures in an aqueous solution, which improves water solubility and allows for manipulation of the drug's pharmacokinetic profile while maintaining high potency. thno.org

Targeted Prodrugs: To enhance tumor specificity, CPT has been linked to peptides that target unique cancer cell markers. For example, CPT prodrugs linked to water-soluble pentapeptides have been designed to target prostate-specific membrane antigen (PSMA). wisdomlib.org These prodrugs show selective cytotoxicity against PSMA-expressing cancer cells. wisdomlib.org

Blood-Brain Barrier Penetrating Prodrugs: For difficult-to-treat cancers like glioblastoma, a prodrug named CPT-ALA was created by conjugating CPT with 5-aminolevulinate (ALA). acs.org This modification was designed to promote the drug's diffusion across the blood-brain barrier and enhance its uptake by glioblastoma cells, leading to high antitumor activity in both in vitro and in vivo models. acs.org

Analogue-Based Prodrugs: Prodrug strategies are also applied to CPT analogues like SN-38. The formulation of SN38-PA liposomes enhances the stability and solubility of SN-38 and demonstrates superior pharmacokinetics, including a significantly longer plasma half-life and a higher area under the curve (AUC) compared to its predecessor, irinotecan (CPT-11). wisdomlib.org

Table 3: Overview of this compound Prodrug Strategies

Prodrug Strategy CPT Derivative Key Innovation Pharmacokinetic Improvement Reference(s)
Self-Assembling Prodrug This compound Two CPT molecules conjugated to a hydrophilic segment to form nanostructures. Enhanced water solubility and tunable pharmacokinetic profile. thno.org
PSMA-Targeted Prodrug This compound CPT linked to a pentapeptide that targets Prostate-Specific Membrane Antigen. Selective action in PSMA-expressing cells, delayed cytotoxicity. wisdomlib.org
BBB-Penetrating Prodrug This compound-20-O-(5-aminolevulinate) (CPT-ALA) Conjugation with 5-aminolevulinate to cross the blood-brain barrier. Improved diffusion to the CNS for glioblastoma therapy. acs.org
Analogue Prodrug Formulation SN-38 (CPT analogue) Encapsulation of SN-38 prodrug in liposomes (SN38-PA). Significantly higher plasma half-life and AUC compared to CPT-11. wisdomlib.org

Preclinical Pharmacological and Biological Investigations of Camptothecin

In Vitro Cellular Studies

Camptothecin (B557342) has demonstrated potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. Studies have shown that this compound exhibits nanomolar to low micromolar potency. For instance, in human tumor cell lines such as HT29 (colon), LOX (melanoma), SKOV3 (ovarian), and SKVLB (ovarian), IC50 values have been reported to range from 37 nM to 48 nM. selleckchem.com In human medullary thyroid carcinoma (MTC) cell lines, the average IC50 value was found to be 3.5 ± 1.2 nmol/liter. oup.com

Further investigations into colon cancer cell lines revealed IC50 values of 14.14 ± 2.48 µM in DLD1 cells and 0.51 ± 0.1 µm in HCT-116 cells. researchgate.net In breast cancer subtypes, MCF7 (luminal) and HCC1419 (HER2) cells showed high sensitivity with IC50 values of 0.089 μM and 0.067 μM, respectively. medchemexpress.com The compound's activity has also been assessed in glioblastoma cell lines, with DBTRG-05 cells being more sensitive (GI50 of 0.018 μM) than U87-MG cells (GI50 of 0.09 μM). nih.gov The cytotoxic effects of this compound are generally observed after a minimum of 24 hours of incubation, with increased effect at longer exposure times. oup.com

Table 1: Cytotoxicity (IC50/GI50) of this compound in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50/GI50 Value
HT29 Colon Carcinoma 37 - 48 nM selleckchem.com
LOX Melanoma 37 - 48 nM selleckchem.com
SKOV3 Ovarian Cancer 37 - 48 nM selleckchem.com
MTC Lines Medullary Thyroid Carcinoma 3.5 nM oup.com
DLD1 Colorectal Adenocarcinoma 14.14 µM researchgate.net
HCT-116 Colon Carcinoma 0.51 µM researchgate.net
MCF7 Breast Cancer (Luminal) 0.089 µM medchemexpress.com
HCC1419 Breast Cancer (HER2) 0.067 µM medchemexpress.com
DBTRG-05 Glioblastoma 0.018 µM nih.gov
U87-MG Glioblastoma 0.09 µM nih.gov

Flow cytometry studies have been instrumental in elucidating the effects of this compound on cell cycle progression. A primary mechanism of its antiproliferative action is the induction of cell cycle arrest, predominantly in the G2/M phase. nih.govresearchgate.net In LNCaP and Hep3B cancer cells, treatment with this compound led to a strong induction of G2/M phase arrest. researchgate.net This arrest is associated with specific changes in the expression of key cell cycle regulatory proteins. Western blot analyses accompanying these studies revealed decreased levels of cell division cycle 25C (Cdc25C) and increased levels of cyclin B1 and p21. nih.govresearchgate.net The cyclin B1-Cdk1 complex is essential for mitosis, and its regulation is a critical component of the G2/M checkpoint. nih.gov

In some cell lines, this compound has also been noted to halt cells during the S phase. selleckchem.com For example, in HCT116 cells, a drug-conjugate designed to release this compound significantly increased the proportion of cells in the S and G2 phases in a concentration-dependent manner. acs.org Studies on glioblastoma cell lines U87-MG and DBTRG-05 also showed that DNA topoisomerase I inhibition by this compound caused similar effects on the cell cycle in both lines, consistent with arrest at the S and G2/M phases. nih.gov

The primary molecular target of this compound is the nuclear enzyme DNA topoisomerase I (topo I). oup.comau.dk Topo I relieves torsional strain in DNA by introducing transient single-strand breaks. nih.gov this compound exerts its effect not by inhibiting the enzyme directly, but by trapping the transient intermediate state known as the "cleavable complex," which consists of topo I covalently bound to the 3'-end of the cleaved DNA strand. oup.comnih.govnih.gov

This stabilization of the topo I-DNA covalent complex prevents the re-ligation of the DNA strand. nih.govacs.org The ternary complex of topo I-DNA-camptothecin is reversible; however, its persistence is crucial for cytotoxicity. aacrjournals.org The critical cytotoxic event occurs during DNA replication when an advancing replication fork collides with the stabilized cleavable complex. nih.gov This collision converts the single-strand break into an irreversible DNA double-strand break, which is a highly lethal form of DNA damage. nih.gov The induction of these DNA strand breaks is indispensable for the cytotoxic activity of this compound. nih.gov The extent of DNA strand breaks, which can be quantified using methods like the Comet assay and pulsed-field gel electrophoresis, has been shown to correlate with the subsequent induction of apoptosis. oup.comnih.gov

Transcriptomic and proteomic analyses have provided deeper insights into the cellular response to this compound-induced DNA damage. In a time-series study using U87-MG and DBTRG-05 glioblastoma cell lines, oligo-microarray analysis revealed significant changes in gene expression following treatment. nih.gov A common response in both cell lines was the down-regulation of genes related to the cell cycle and mitosis. nih.gov This transcriptional change aligns with the observed G2/M cell cycle arrest. The study also noted that the apoptotic cell line (DBTRG-05) had far fewer modulated genes compared to the senescent cell line (U87-MG), suggesting different transcriptional pathways lead to these distinct cellular outcomes. nih.gov

In a separate study on maize embryos, comparative transcriptomic and proteomic analyses were conducted to profile changes following exposure to this compound. nih.gov The results showed an induction in the transcription of genes involved in DNA repair and a repression of genes involved in cell division. nih.gov Proteomic analysis also identified changes in the accumulation of several proteins involved in the stress response. nih.gov In the fungus Aspergillus terreus, which can produce this compound, proteomic and metabolomic analyses were used to explore the biosynthetic machinery of the compound, revealing the involvement of specific proteins in its production. asm.org These studies highlight that the cellular response to this compound is complex, involving the modulation of pathways related to DNA repair, cell cycle control, and stress response. nih.govnih.gov

In Vivo Model System Assessments (Non-Human)

The antitumor activity of this compound and its derivatives has been extensively evaluated in non-human in vivo models, primarily using human tumor xenografts in immunodeficient mice. cancernetwork.comnih.gov Xenograft models involve the implantation of human cancer cells into mice, allowing for the assessment of drug efficacy against human tumors. enamine.net Syngeneic models, which use murine cancer cell lines in immunocompetent mice, are valuable for studying therapies in the context of a functional immune system. enamine.nettd2inc.combioduro.com

Studies have demonstrated that the antitumor activity of this compound agents is highly schedule-dependent, with the duration of treatment being a critical factor for optimal efficacy. cancernetwork.com In various xenograft models, this compound and its analogs have shown significant therapeutic benefits. A polymer-conjugated form of this compound, IT-101, resulted in significant antitumor effects in xenografts of colorectal, lung, pancreatic, and breast cancer. researchgate.net Notably, complete tumor regression was observed in all animals bearing H1299 non-small-cell lung cancer tumors. researchgate.net Another analog, gimatecan, was highly effective in delaying disease in orthotopic central nervous system tumors, intracranial melanomas, and ovarian carcinoma models. nih.gov In models of liver metastases from colon adenocarcinoma, 9-Aminothis compound increased survival rates by 3.3- and 5.7-fold compared to controls. researchgate.net

Table 2: Efficacy of this compound and its Analogs in Non-Human Tumor Models

Compound/Analog Model Type Tumor Type Key Efficacy Findings
Camptothecins Xenograft CNS Metastases (Melanoma) Inhibition of tumor growth, increased survival. researchgate.net
9-Aminothis compound Xenograft Liver Metastases (Colon) 3.3 to 5.7-fold increase in survival rates. researchgate.net
Gimatecan Orthotopic Xenograft CNS Tumors, Melanoma Significant delay in disease manifestation, increased survival. nih.gov
Gimatecan Xenograft Ovarian Carcinoma (ascitic) Most treated mice were alive and tumor-free. nih.gov
Irinotecan (B1672180) (analog) Xenograft Neuroblastoma Anticipated response rate of ~50%. cancernetwork.com
IT-101 (conjugate) Xenograft Colorectal (LS174T, HT29) Significant antitumor effect. researchgate.net
IT-101 (conjugate) Xenograft Non-Small-Cell Lung (H1299) Complete tumor regression in all animals. researchgate.net
IT-101 (conjugate) Xenograft Ewing's Sarcoma (disseminated) Complete tumor regression in the majority of animals. researchgate.net
Haloalkyl esters Xenograft Various human tumors Good antitumor activity. nih.gov

Investigation of Biodistribution and Tumor Accumulation of this compound Formulations

The therapeutic application of this compound (CPT) in its free form is hampered by poor water solubility and instability of its active lactone ring at physiological pH. researchgate.netnih.gov To overcome these limitations, various nano-formulations have been developed to improve its biodistribution and enhance its accumulation in tumor tissues. nih.govnih.gov Preclinical studies have extensively investigated formulations such as liposomes, polymeric micelles, and nanoparticles to optimize the delivery of CPT to cancer cells while minimizing systemic exposure. nih.govmdpi.com

Liposomal formulations encapsulate CPT, protecting it from hydrolysis and interaction with blood components. researchgate.netnih.gov Studies in mouse tumor models have shown that liposomal CPT circulates longer in the bloodstream compared to free CPT. nih.govtandfonline.com However, premature release of the drug from some liposomal formulations has been observed. tandfonline.comuit.no One study using an HT-29 mouse tumor model found that while liposomes circulated longer than the free drug, they predominantly accumulated in the liver. nih.govtandfonline.com Another investigation on lipid-complexed CPT (LC-CPT) revealed a profound alteration in biodistribution; whereas free CPT concentrated most in the pulmonary parenchyma, LC-CPT achieved its highest concentrations in the gastrointestinal tract. nih.gov

Polymeric micelles, which have a core-shell structure, can encapsulate hydrophobic drugs like CPT in their core, improving solubility and stability. nih.govnih.gov Preclinical research in mice with colon cancer xenografts demonstrated that CPT-loaded polymeric micelles increased drug levels in plasma by approximately 150-fold and in tumor tissues by 5-fold compared to free CPT. mdpi.com This enhanced tumor accumulation is often attributed to the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature. nih.govnih.gov

Nanoparticle-based systems have also shown significant promise. In a 4T1 tumor-bearing mouse model, an albumin/CPT nano-complex demonstrated efficient tumor accumulation. mdpi.com Similarly, oral administration of CPT-loaded polycationic cyclodextrin (B1172386) nanoparticles in a colorectal tumor model resulted in a tendency for the nanoparticles to accumulate at tumor foci. pharmaexcipients.com These findings underscore the capacity of nano-formulations to alter the biodistribution of CPT, leading to improved tumor targeting and potentially higher therapeutic efficacy. nih.govmdpi.com

FormulationPreclinical ModelKey Biodistribution/Tumor Accumulation FindingReference
Lipid-Complexed CPT (LC-CPT)Mouse models (L1210 & P388 leukemia)Highest concentration achieved in the gastrointestinal tract, unlike free CPT which concentrated in pulmonary parenchyma. nih.gov
PEG-poly(benzyl aspartate) MicellesMice with colon cancer 26 xenograftsIncreased plasma drug levels by ~150-fold and tumor tissue levels by 5-fold compared to free CPT. mdpi.com
Albumin/CPT-ss-EB Nano-complex4T1 tumor-bearing miceShowed efficient tumor accumulation. mdpi.com
Polycationic Cyclodextrin Nanoparticles (Oral)Colorectal tumor-bearing mouse modelTendency to accumulate at tumor foci in the colon. pharmaexcipients.com
LiposomesHT-29 mouse tumor modelCirculated longer than free CPT solution but showed significant accumulation in the liver. nih.govtandfonline.com

Pharmacodynamic Biomarker Identification in Preclinical Models

The primary mechanism of action for this compound is the inhibition of DNA topoisomerase I (TopoI), an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govresearchgate.net CPT stabilizes the covalent complex between TopoI and DNA, known as the "cleavable complex". nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA strand, and the collision of replication forks with these stalled complexes leads to the formation of DNA double-strand breaks and subsequent cell death. nih.govnih.gov

Consequently, the formation and stability of this TopoI-DNA-drug ternary complex serve as a crucial pharmacodynamic biomarker in preclinical models. nih.govresearchgate.net Studies have shown a correlation between the stability of the cleavable complexes induced by CPT analogs and their antitumor activity in cell line growth inhibition assays. researchgate.net Analogs designed to form more stable cleavable complexes have demonstrated greater potency. researchgate.net

A downstream effect of the formation of these stabilized complexes and subsequent DNA damage is the phosphorylation of the histone variant H2AX, forming γ-H2AX. The presence of γ-H2AX foci at sites of DNA double-strand breaks is a well-established biomarker of DNA damage. nih.gov Its formation is under investigation as a key biomarker to predict the clinical efficacy of TopoI inhibitors and to confirm drug targeting in vivo. nih.gov

Beyond direct markers of DNA damage, preclinical studies also investigate the expression of genes and proteins modulated by CPT treatment. For instance, CPT has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) in colon cancer cells, suggesting a potential pharmacodynamic marker for combination immunotherapies. mdpi.com Furthermore, analysis of gene expression profiles in response to CPT can reveal modulation of various cellular pathways, including those involved in cell cycle checkpoints (e.g., G2/M DNA damage checkpoint regulation), which can also serve as pharmacodynamic indicators of drug activity. nih.gov

BiomarkerDescriptionRelevance to this compound ActivityReference
TopoI-DNA Cleavable ComplexThe ternary complex of Topoisomerase I, DNA, and the drug.Direct measure of the drug's primary mechanism of action. Stability of the complex correlates with antitumor potency. nih.govresearchgate.net
γ-H2AXPhosphorylated form of histone H2AX.A marker of DNA double-strand breaks, which are a direct consequence of CPT-induced TopoI inhibition. nih.gov
PD-L1 ExpressionProgrammed Death-Ligand 1, an immune checkpoint protein.Upregulated by CPT in some cancer cells, suggesting a potential role in modulating the tumor immune microenvironment. mdpi.com
G2/M Checkpoint GenesGenes involved in the G2/M phase cell cycle checkpoint.Differential expression indicates cellular response to CPT-induced DNA damage. nih.gov

Exploration of Novel Molecular and Cellular Targets Beyond Topoisomerase I

While Topoisomerase I is the canonical target of this compound, emerging preclinical research indicates that CPT and its derivatives can modulate other significant cellular pathways, suggesting a broader mechanism of action.

Investigation of Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. clinpgx.orgmdpi.com Aberrant EGFR signaling is a hallmark of many cancers. mdpi.comnih.gov

Preclinical investigations have explored EGFR as a potential non-canonical target for camptothecins. Molecular docking studies have revealed that CPT and its derivative, this compound 20-N,N-glycinate (CPTg), can bind to the same pharmacophore at the EGFR kinase domain as the established inhibitor erlotinib. nih.gov This binding suggests a mechanism for direct interference with EGFR signaling. To validate these computational findings, studies were conducted on U87MG glioblastoma cell lines engineered to overexpress EGFR. The results showed that EGFR-overexpressing cells were more susceptible to the cytotoxic effects of both CPT and CPTg compared to non-transduced cells, indicating a preferential activity against tumors with high EGFR levels. nih.gov A novel CPT derivative, 9c, has also been shown to destabilize the NSA2-EGFR axis, leading to the induction of wild-type p53, cell cycle arrest, and apoptosis. mdpi.com

Impact on Nuclear Factor-kappaB (NF-κB) Signaling

Nuclear Factor-kappaB (NF-κB) is a family of transcription factors that regulate genes involved in inflammation, immunity, and cell survival. nih.govfrontiersin.org Constitutive activation of NF-κB signaling is common in many cancers and contributes to therapeutic resistance. mdpi.com

Several preclinical studies have demonstrated that this compound can potently activate the NF-κB pathway. nih.govaacrjournals.org This activation is not a direct effect but rather a consequence of the nuclear DNA damage induced by TopoI inhibition. nih.govresearchgate.net The signaling cascade originates in the nucleus with the CPT-TopoI interaction and progresses to the cytoplasm, leading to the activation of the IκB kinase (IKK) complex. nih.govnih.govresearchgate.net The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation by the ubiquitin-proteasome pathway. nih.govresearchgate.net The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate its target genes. nih.gov This response is more intense in cells during the S phase of the cell cycle. nih.govresearchgate.net Interestingly, this CPT-induced activation of NF-κB appears to be a pro-survival response, as inhibiting NF-κB activation has been shown to augment CPT-induced apoptosis. nih.gov

Targeting Anti-Apoptotic Proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2)

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis, and their overexpression is a common mechanism by which cancer cells evade cell death and develop chemoresistance. nih.govmedchemexpress.com Key members include Survivin, Myeloid cell leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP2 (cIAP2). medchemexpress.comnih.gov

Preclinical studies have identified that this compound and its analogs can modulate the expression of these critical anti-apoptotic proteins. The CPT analog 10-Hydroxythis compound (B1684218) (HCPT) was found to significantly downregulate the expression of survivin and XIAP in colon cancer cells, which correlated with the induction of apoptosis. nih.gov Furthermore, knocking down survivin and XIAP using siRNA sensitized the cancer cells to HCPT-induced cell death. nih.gov

Emerging Research Directions and Future Perspectives

Rational Design of Camptothecin (B557342) Analogues with Optimized Profiles

The rational design of new CPT analogues is a cornerstone of current research, aiming to overcome the limitations of the parent compound, such as poor water solubility and the instability of the lactone ring. tandfonline.com Structure-activity relationship (SAR) studies have been instrumental in guiding these efforts. cabidigitallibrary.org

For instance, substitutions at the C-9 or C-10 positions with amino, halogen, or hydroxyl groups in analogues with the 20(S) configuration have resulted in compounds with enhanced topoisomerase I inhibitory activity. nih.gov Furthermore, the introduction of a 10,11-methylenedioxy group on ring A has shown a significant increase in potency. nih.gov Modifications at the C-7 position have also been a major focus, leading to the development of several clinical candidates with improved water solubility and cytotoxic activity. nih.gov Researchers have successfully synthesized novel CPT analogues with sulfonylpiperazinyl groups at the C-7 position, demonstrating potent cytotoxic activity. nih.gov

The overarching goal of these rational design strategies is to develop next-generation CPT derivatives with optimized efficacy, better solubility, and improved stability, thereby expanding their therapeutic window.

Combination Therapeutic Strategies: Mechanistic Basis and Synergistic Effects

To enhance the antitumor efficacy of camptothecins and circumvent drug resistance, researchers are actively investigating combination therapeutic strategies. tandfonline.comnih.gov The rationale behind this approach is to target multiple pathways in cancer cells simultaneously, leading to synergistic effects and potentially reducing the required doses of individual agents, thereby minimizing toxicity. nih.gov

CPT derivatives are being explored in combination with a variety of other therapeutic agents, including:

Other Chemotherapeutic Agents: Combinations with drugs that inhibit different phases of the cell cycle or DNA synthesis are being studied. nih.gov For example, combining CPT with natural compounds like celastrol (B190767) or resveratrol (B1683913) has been shown to enhance the genotoxic effects on metastatic colon cancer cells. mdpi.com

Targeted Therapies: The combination of CPT derivatives with targeted agents, such as ATR inhibitors, is a promising strategy. aacrjournals.org This is particularly relevant for cancers with specific genetic vulnerabilities.

Immunotherapy: The potential synergy between CPTs and immunotherapy agents is an exciting area of research, aiming to harness the immune system to fight cancer more effectively. nih.gov

However, not all combinations result in synergistic or even additive effects. For instance, one study found that combining this compound with carboplatin, paclitaxel, doxorubicin (B1662922), or mitomycin C did not enhance this compound-induced cell death in a cervical and uterine squamous cell carcinoma cell line. nih.govkoreascience.kr This highlights the complexity of drug interactions and the importance of understanding the mechanistic basis of each combination. nih.govresearchgate.net

A significant advancement in combination strategies is the development of antibody-drug conjugates (ADCs), where a potent CPT derivative is linked to an antibody that specifically targets cancer cells. tandfonline.comaacrjournals.org This approach allows for the targeted delivery of the cytotoxic payload, maximizing its effect on the tumor while minimizing systemic toxicity. aacrjournals.org

Advanced Computational and Artificial Intelligence Approaches in this compound Drug Discovery

The integration of advanced computational methods, including artificial intelligence (AI) and machine learning (ML), is revolutionizing the discovery and development of new this compound analogues. ijrpas.comjopir.innih.gov These in silico techniques significantly accelerate the process, making it more cost-effective and efficient. ijrpas.comnih.gov

Key computational approaches being applied in CPT research include:

Molecular Docking: This technique is used for virtual screening of compound libraries and to validate the binding of potential new analogues to topoisomerase I. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to predict the biological activity and toxicity of new CPT derivatives based on their structural features. cabidigitallibrary.orgresearchgate.netmdpi.comresearchgate.net These models help in understanding the relationship between a molecule's structure and its activity, guiding the design of more potent compounds. mdpi.com

Molecular Dynamics Simulations: These simulations provide insights into the binding mode, affinity, and the effect of the solvent on the interaction between CPT analogues and their target. nih.gov

ADMET Prediction: AI and ML algorithms are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for their development as drugs. ijrpas.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for creating novel CPT analogues. jopir.in

These computational tools enable researchers to screen vast numbers of potential compounds, prioritize the most promising candidates for synthesis and experimental testing, and optimize their properties for improved therapeutic outcomes. ijrpas.comresearchgate.net

Non-Anticancer Biological Activities of this compound and its Derivatives

Beyond their well-established anticancer properties, this compound and its derivatives have demonstrated a range of other biological activities, opening up new avenues for therapeutic applications. nih.gov

This compound has shown significant in vitro activity against a variety of fungal pathogens. scispace.comacs.orgresearchgate.net Studies have demonstrated its ability to inhibit the mycelial growth of fungi such as Alternaria alternata, Epicoccum nigrum, Pestalotia guepinii, Drechslera sp., and Fusarium avenaceum. scispace.comacs.org CPT was found to inhibit the growth of these fungi by approximately 50% (EC50) at concentrations ranging from 10-30 μg/mL. scispace.comacs.org The antifungal mechanism of CPT is believed to be through the inhibition of fungal topoisomerase I, a novel target for fungicides. scispace.comresearchgate.net Some CPT analogues have also shown synergistic antifungal activity when combined with existing antifungal drugs like amphotericin B. asm.org These findings suggest that CPT and its derivatives could be promising lead compounds for the development of new antifungal agents. scispace.com

The antiviral potential of this compound and its derivatives has been an area of active investigation. nih.govmdpi.com They have shown activity against several viruses, including herpes simplex virus type 2 and enterovirus 71. mdpi.com More recently, with the emergence of the COVID-19 pandemic, the potential of CPT against SARS-CoV-2 has been explored. jksus.orgnih.gov

Bioinformatic and molecular docking studies have suggested that this compound may interfere with the SARS-CoV-2 virus. jksus.orgresearchgate.net It has been proposed that CPT can bind to the spike glycoprotein (B1211001) of the virus, potentially blocking its interaction with the ACE2 receptor on host cells, which is a critical step in viral entry. jksus.orgnih.govresearchgate.net Docking analyses have also indicated a high binding efficiency of CPT and its derivatives, topotecan (B1662842) and irinotecan (B1672180), against the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, both of which are crucial for viral replication. jksus.orgnih.gov While these findings are preliminary and largely based on computational models, they highlight a promising area for further experimental research to validate the anti-SARS-CoV-2 potential of this compound. nih.gov

This compound has a long history of traditional use as a pest control agent in China. mdpi.comresearchgate.net Modern scientific research has confirmed its insecticidal properties against a range of agricultural pests. frontiersin.orgmdpi.comcabidigitallibrary.org CPT has been shown to be effective against insects such as the cabbage caterpillar, housefly, Empoasca vitis, Nilaparvata lugens, and Chilo suppressalis. frontiersin.org It has also demonstrated larvicidal activity against the arboviral vector Aedes aegypti. mdpi.comresearchgate.net

The insecticidal mode of action of CPT is thought to be related to the induction of apoptosis in insect cells and interference with the reproductive potential of insects. mdpi.comfrontiersin.org Research has also identified chitinase, a key enzyme in the insect chitinolytic system, as a molecular target of CPT and its derivatives. acs.org To improve its field application, which is limited by low solubility and poor penetration of the insect cuticle, researchers are developing nanopesticide formulations of CPT. frontiersin.org These efforts aim to enhance its efficacy and create more environmentally friendly insecticides. frontiersin.orgcabidigitallibrary.org

Q & A

Q. What are the primary mechanisms by which camptothecin induces cytotoxicity in cancer cells, and how can these be experimentally validated?

this compound inhibits DNA topoisomerase I (Top1) by stabilizing Top1-DNA cleavage complexes, leading to replication fork collisions and double-strand breaks during S-phase . Methodologically, validate this via:

  • Top1 activity assays : Measure Top1-DNA complex formation using immunoblotting or comet assays .
  • Cell cycle analysis : Flow cytometry to confirm S-phase arrest (e.g., HK1 and C666-1 cells showed S-phase arrest at 6 µM this compound for 48 h) .
  • Apoptosis markers : Quantify caspase-3/7 activation or PARP cleavage .

Q. How should researchers design dose- and time-response experiments for this compound to ensure reproducibility?

  • Dose optimization : Start with IC50 values (e.g., 679 nM for Top1 inhibition ) and test a range (e.g., 2–10 µM) to capture dose-dependent viability changes (validated via MTT/WST-1 assays) .
  • Time-course analysis : Assess effects at 24, 48, and 72 h. Note that 48 h often shows maximal viability inhibition without confounding cytotoxicity from prolonged exposure .

Advanced Research Questions

Q. How can contradictory data on this compound’s transcriptional effects be resolved when using different cellular models?

this compound stalls RNA polymerase II during elongation, but outcomes vary by gene size and repair capacity. For example:

  • Genome-wide Bru-Seq : Identified preferential inhibition of large genes (e.g., proto-oncogenes) vs. smaller pro-apoptotic genes .
  • Model-specific considerations : Cockayne syndrome B (CS-B) fibroblasts (defective in transcription-coupled repair) showed similar RNA recovery to normal cells, suggesting Top1 lesions are repaired independently of TCR . Always include controls for DNA repair status (e.g., CS-B vs. wild-type) and validate with orthogonal methods like RNA-seq.

Q. What methodologies are recommended for investigating this compound’s synergy or antagonism with other signaling pathway modulators (e.g., TGF-β/PI3K/AKT)?

  • Co-treatment assays : Combine this compound (6 µM) with PI3K/AKT inhibitors (e.g., LY294002) and measure viability/migration (via Transwell assays) .
  • Western blotting : Track pathway activation (e.g., phosphorylated AKT, vimentin downregulation, E-cadherin upregulation) .
  • Statistical rigor : Use factorial ANOVA to assess interaction effects and report effect sizes .

Q. How can tissue-specific this compound biosynthesis be studied using multi-omics approaches?

  • Integrated transcriptome-proteome analysis : Digital RNA-seq (UMI-RNA-Seq) and LC-MS/MS identified tissue-specific isoforms of CPT biosynthetic enzymes in Camptotheca acuminata .
  • Alternative splicing (AS) analysis : Screen for AS events in alkaloid biosynthesis genes (e.g., log2FC >2, FDR <0.05) .
  • CRISPR-based validation : Knock out candidate transcription factors (TFs) linked to CPT regulation (e.g., MYC or WRKY families) .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies between preclinical and clinical trial data for this compound derivatives?

  • Tumor model alignment : Prioritize xenografts of gastro-esophageal, colorectal, or lung cancers, which align with 33 clinical trials showing this compound efficacy .
  • Pharmacokinetic adjustments : Account for human plasma protein binding and hepatic metabolism differences using in silico modeling (e.g., GastroPlus) .

Q. What strategies improve the reliability of this compound-loaded nanoparticle studies (e.g., biotinylated cellulose nanowhiskers)?

  • Drug release profiling : Use dialysis membranes under physiological pH/temperature and validate via HPLC .
  • Targeted delivery validation : Confirm biotin receptor (e.g., CD44) overexpression in cancer cells via flow cytometry .

Data Analysis & Interpretation

Q. How can researchers statistically analyze this compound-induced transcriptional termination readthrough or enhancer activation?

  • Bru-Seq data normalization : Use spike-in controls for library depth and compare reads at termination sites (TTS) vs. enhancer regions (FDR <0.1) .
  • Enhancer validation : Perform ChIP-seq for H3K27ac or Mediator complex recruitment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.